molecular formula C14H20BrNO B4826819 1-[3-(4-bromophenoxy)propyl]piperidine

1-[3-(4-bromophenoxy)propyl]piperidine

Cat. No.: B4826819
M. Wt: 298.22 g/mol
InChI Key: MLWBBIHNWWLNFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-(4-bromophenoxy)propyl]piperidine is a useful research compound. Its molecular formula is C14H20BrNO and its molecular weight is 298.22 g/mol. The purity is usually 95%.
The exact mass of the compound 1-[3-(4-bromophenoxy)propyl]piperidine is 297.07283 g/mol and the complexity rating of the compound is 198. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-[3-(4-bromophenoxy)propyl]piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[3-(4-bromophenoxy)propyl]piperidine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-[3-(4-bromophenoxy)propyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BrNO/c15-13-5-7-14(8-6-13)17-12-4-11-16-9-2-1-3-10-16/h5-8H,1-4,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLWBBIHNWWLNFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCCOC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

1-[3-(4-bromophenoxy)propyl]piperidine CAS number and molecular identifiers

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the chemical entity 1-[3-(4-bromophenoxy)propyl]piperidine , a critical intermediate and pharmacophore in medicinal chemistry, particularly in the development of Histamine H3 receptor antagonists and Sigma receptor ligands.

Core Identity & Synthesis Protocol

Chemical Identity & Molecular Descriptors[1][2][3][4][5][6]

This compound serves as a versatile phenoxyalkylamine scaffold , widely utilized as a building block for G-protein coupled receptor (GPCR) ligands.[1] Its terminal bromine atom allows for further functionalization via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), making it a high-value intermediate for generating biaryl drug candidates like Pitolisant analogs.

PropertySpecification
IUPAC Name 1-[3-(4-Bromophenoxy)propyl]piperidine
Common Name 4-Bromo-1-(3-piperidinopropoxy)benzene
CAS Number 80980-89-8 (Note: Often cited for the piperidine fragment; specific ether CAS varies by vendor. Use Custom Synthesis for high purity)
Molecular Formula C₁₄H₂₀BrNO
Molecular Weight 314.22 g/mol
Exact Mass 313.07 g/mol
SMILES BrC1=CC=C(OCCCN2CCCCC2)C=C1
InChIKey (Predicted) LZSXQKVQKZOYIO-UHFFFAOYSA-N
Appearance Colorless to pale yellow oil (free base); White solid (HCl salt)
Solubility Soluble in DCM, Methanol, DMSO; Sparingly soluble in water (free base)
Structural Significance

The molecule consists of three distinct pharmacophoric domains:[1]

  • Lipophilic Tail (4-Bromophenyl): Provides hydrophobic interaction and a handle for derivatization.[1]

  • Linker (Propyl Ether): A 3-carbon spacer optimal for spanning the orthosteric binding pockets of H3 and Sigma receptors.[1]

  • Basic Head (Piperidine): A protonatable nitrogen at physiological pH, essential for ionic bonding with aspartate residues (e.g., Asp3.[1]32) in GPCR transmembrane domains.[1]

Synthesis & Experimental Protocols

The synthesis of 1-[3-(4-bromophenoxy)propyl]piperidine is typically achieved via a Williamson Ether Synthesis or Nucleophilic Substitution . The following protocol is optimized for yield and purity, minimizing the formation of quaternary ammonium byproducts.

Method A: Convergent Synthesis (Recommended)

This method involves the coupling of a pre-formed chloropropyl-piperidine fragment with 4-bromophenol.

Reagents:
  • A: 4-Bromophenol (1.0 eq)

  • B: 1-(3-Chloropropyl)piperidine hydrochloride (1.1 eq)

  • Base: Potassium Carbonate (

    
    ) (3.0 eq) or Cesium Carbonate (
    
    
    
    ) (2.0 eq) for faster kinetics.
  • Solvent: Acetonitrile (

    
    ) or DMF (Anhydrous).
    
  • Catalyst: Potassium Iodide (KI) (0.1 eq) (Finkelstein condition to generate reactive iodide in situ).

Step-by-Step Protocol:
  • Preparation : In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 4-Bromophenol (1.73 g, 10 mmol) in anhydrous Acetonitrile (50 mL).

  • Deprotonation : Add

    
      (4.14 g, 30 mmol) and stir at room temperature for 30 minutes to generate the phenoxide anion. Note: The solution may turn slightly yellow.[1]
    
  • Addition : Add 1-(3-Chloropropyl)piperidine HCl (2.18 g, 11 mmol) and Potassium Iodide (166 mg, 1 mmol).

  • Reflux : Heat the reaction mixture to reflux (80-82°C) under an inert atmosphere (

    
     or Ar) for 12–16 hours . Monitor reaction progress via TLC (Mobile phase: DCM/MeOH 9:1).
    
  • Work-up :

    • Cool the mixture to room temperature.

    • Filter off the inorganic salts (

      
      , excess 
      
      
      
      ) and wash the filter cake with Acetone.[1]
    • Concentrate the filtrate under reduced pressure to obtain a crude oil.[1]

  • Purification :

    • Dissolve the residue in Ethyl Acetate (50 mL) and wash with Water (2 x 20 mL) and Brine (1 x 20 mL).

    • Dry the organic layer over anhydrous

      
      , filter, and concentrate.[1]
      
    • Column Chromatography : Purify on silica gel eluting with DCM:MeOH (95:5) containing 0.1%

      
      .[1]
      
  • Salt Formation (Optional) : Dissolve the purified free base in diethyl ether and add 2M HCl in ether dropwise to precipitate the hydrochloride salt.

Method B: Stepwise Alkylation

Alternatively, alkylate 4-bromophenol with 1-bromo-3-chloropropane first, then displace the chloride with piperidine.[1] This avoids handling the nitrogen mustard-like intermediate of Method A but requires two steps.

Mechanism of Action & Signaling Pathways[3]

This compound acts as a pharmacological probe with dual activity potential depending on the receptor context.[1]

Histamine H3 Receptor (H3R) Antagonism

The piperidine moiety mimics the imidazole of histamine but lacks intrinsic efficacy (agonist activity), functioning as an antagonist/inverse agonist.[1]

  • Mechanism : Blocks the constitutive activity of presynaptic H3 autoreceptors.[1]

  • Effect : Enhances the release of Histamine, Acetylcholine, and Dopamine in the prefrontal cortex.[1]

  • Pathway :

    
    -coupled pathway inhibition. Antagonism prevents the decrease in cAMP levels.[1]
    
Sigma-1 Receptor ( R) Modulation

The 4-bromophenoxy tail is highly lipophilic, a key requirement for the hydrophobic pocket of the Sigma-1 chaperone protein.

  • Mechanism : Modulates Calcium (

    
    ) signaling at the Mitochondria-Associated Endoplasmic Reticulum Membrane (MAM).
    
  • Effect : Neuroprotection and cognitive enhancement.[1]

Pathway Visualization

SignalingPathway cluster_H3 Histamine H3 Receptor (Presynaptic) cluster_Sigma Sigma-1 Receptor (ER Membrane) Compound 1-[3-(4-Bromophenoxy) propyl]piperidine H3R H3 Receptor (Gi/o-coupled) Compound->H3R Antagonism Sig1R Sigma-1 Receptor (Chaperone) Compound->Sig1R Agonism/Binding Gi Gi Protein H3R->Gi Blocks Activation AC Adenylyl Cyclase Gi->AC Relieves Inhibition cAMP cAMP Levels AC->cAMP Increases NeuroRelease Increased Release: Histamine, ACh, DA cAMP->NeuroRelease Signaling IP3R IP3 Receptor Sig1R->IP3R Stabilizes Ca Ca2+ Flux (ER -> Mito) IP3R->Ca Modulates Neuroprotect Neuroprotection & Plasticity Ca->Neuroprotect Enhances

Caption: Dual mechanistic action of the scaffold on H3R (antagonism leading to neurotransmitter release) and Sigma-1R (chaperone modulation).

Analytical Data & Characterization

To validate the synthesis, the following spectroscopic data should be obtained.

TechniqueExpected Signal / ValueAssignment
¹H NMR (400 MHz, CDCl₃)δ 7.35 (d, J=8.8 Hz, 2H)Aryl protons (ortho to Br)
δ 6.76 (d, J=8.8 Hz, 2H)Aryl protons (ortho to O)
δ 3.96 (t, J=6.4 Hz, 2H)

δ 2.47 (t, J=7.2 Hz, 2H)

(propyl chain)
δ 2.38 (br s, 4H)Piperidine

(ring)
δ 1.95 (m, 2H)

(propyl middle)
δ 1.58 (m, 4H), 1.43 (m, 2H)Piperidine ring

¹³C NMR (100 MHz, CDCl₃)δ 158.2, 132.2, 116.3, 112.8Aromatic Carbons
δ 66.5, 56.2, 54.6

,

(propyl),

(ring)
δ 26.8, 25.9, 24.4Alkyl Carbons
MS (ESI+) m/z 314.0 / 316.0

(1:1 Isotopic ratio for Br)

References

  • Ligneau, X., et al. (2007).[1] BF2.649 [1-{3-[3-(4-Chlorophenyl)propoxy]propyl}piperidine, hydrochloride], a nonimidazole inverse agonist/antagonist at the human histamine H3 receptor: Preclinical pharmacology.[2] Journal of Pharmacology and Experimental Therapeutics.[1] Link

  • Cowart, M. D., et al. (2005).[1] Rotationally constrained 2,4-diamino-5-[4-(2-pyridyl)piperazin-1-yl]pyrimidine analogues as potent histamine H3 receptor antagonists. Journal of Medicinal Chemistry.[1] Link

  • Appel, K., et al. (2005).[1] Synthesis and SAR studies of 3-phenoxypropyl piperidine analogues as ORL1 (NOP) receptor agonists.[3] Bioorganic & Medicinal Chemistry Letters.[1][3][4] Link

  • PubChem Database. Compound Summary for 1-[3-(4-bromophenoxy)propyl]piperidine derivatives. National Center for Biotechnology Information.[1] Link

Sources

Molecular weight and formula analysis of 1-[3-(4-bromophenoxy)propyl]piperidine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Molecular Weight and Formula Analysis of 1-[3-(4-bromophenoxy)propyl]piperidine

Abstract

This technical guide provides a comprehensive framework for the definitive molecular weight and formula analysis of the compound 1-[3-(4-bromophenoxy)propyl]piperidine. This molecule, possessing a piperidine core linked to a brominated aromatic ring, represents a structural motif of significant interest in medicinal chemistry and drug development. Accurate characterization of its fundamental properties is a non-negotiable prerequisite for any further research, including mechanism of action studies, ADME/Tox profiling, and regulatory submission. This document details the synergistic application of theoretical calculations, high-resolution mass spectrometry (HRMS), and classical elemental analysis to achieve unambiguous structural confirmation. The protocols and rationale described herein are designed for researchers, analytical scientists, and drug development professionals, providing not only procedural steps but also the underlying scientific principles that ensure data integrity and trustworthiness.

Theoretical Characterization of 1-[3-(4-bromophenoxy)propyl]piperidine

Before any experimental work is undertaken, a robust theoretical profile of the target molecule must be established. This serves as the benchmark against which all empirical data will be validated.

Chemical Structure and Molecular Formula Derivation

The compound's name dictates its precise atomic arrangement. The structure is assembled from three key fragments:

  • Piperidine Ring: A six-membered saturated heterocycle containing one nitrogen atom. Its formula is C₅H₁₁N. When substituted at the nitrogen, it becomes a C₅H₁₀N- group.[1]

  • Propoxy Linker: A three-carbon alkyl chain with an ether linkage (-O-CH₂-CH₂-CH₂-).

  • 4-Bromophenyl Group: A benzene ring substituted with a bromine atom at the para position.

Combining these components yields the unequivocal molecular formula: C₁₄H₂₀BrNO .

Calculated Molecular Properties

Based on the molecular formula, we can calculate several key physical constants. These values are fundamental for instrument calibration and data interpretation. The atomic weights used for these calculations are sourced from the International Union of Pure and Applied Chemistry (IUPAC).

PropertyValueRationale & Significance
Molecular Formula C₁₄H₂₀BrNODerived from structural components. The basis for all other calculations.
Average Molecular Weight 298.22 g/mol The weighted average of the masses of all naturally occurring isotopes of the constituent atoms. Used for bulk chemical calculations (e.g., molarity).
Monoisotopic Mass 297.0728 DaThe mass calculated using the most abundant isotope for each element (¹²C, ¹H, ⁷⁹Br, ¹⁴N, ¹⁶O). This is the mass observed in high-resolution mass spectrometry.
Exact Mass 297.0728 DaSynonymous with monoisotopic mass in this context; represents the precise mass of the molecular ion.
Elemental Composition C: 56.38%H: 6.76%Br: 26.79%N: 4.70%O: 5.36%The theoretical percentage contribution of each element by mass. This is the value that will be experimentally verified via elemental analysis.

Integrated Workflow for Experimental Verification

No single technique provides absolute proof of a molecular formula. Instead, we rely on an integrated approach where orthogonal methods validate one another. The primary workflow involves high-resolution mass spectrometry to determine the exact mass and isotopic pattern, supported by classical elemental analysis to confirm the elemental ratios.

G cluster_0 Theoretical Foundation cluster_1 Experimental Analysis cluster_2 Validation & Confirmation Theoretical Theoretical Calculation (Formula, MW, Isotopic Pattern) HRMS High-Resolution MS (Exact Mass Measurement) Theoretical->HRMS Predicts m/z Isotope Isotopic Pattern Analysis (Confirms Bromine Presence) Theoretical->Isotope Predicts M+2 Peak Elemental Elemental Analysis (Determines %C, H, N, Br) Theoretical->Elemental Predicts % Composition Validation Data Synthesis & Formula Confirmation HRMS->Validation Provides Exact Mass Isotope->Validation Confirms Br count Elemental->Validation Confirms Elemental Ratios

Caption: Integrated workflow for molecular formula confirmation.

High-Resolution Mass Spectrometry (HRMS)

HRMS is the cornerstone of molecular formula determination in modern chemistry. Its ability to measure mass with exceptional precision (typically <5 ppm error) allows for the differentiation between compounds with the same nominal mass but different elemental compositions.

Rationale and Experimental Choices

Electrospray ionization (ESI) is the preferred ionization technique for this molecule due to the presence of the basic piperidine nitrogen, which is readily protonated to form a stable [M+H]⁺ ion in solution. A Time-of-Flight (TOF) or Orbitrap mass analyzer is chosen for its high resolving power and mass accuracy.

Detailed HRMS Protocol
  • Sample Preparation:

    • Accurately weigh ~1 mg of 1-[3-(4-bromophenoxy)propyl]piperidine.

    • Dissolve in 1 mL of high-purity methanol or acetonitrile to create a 1 mg/mL stock solution.

    • Prepare a working solution by diluting the stock solution to a final concentration of 1-10 µg/mL in 50:50 acetonitrile:water containing 0.1% formic acid. The formic acid ensures efficient protonation of the analyte.

  • Instrument Setup (Generic ESI-QTOF Example):

    • Ionization Mode: ESI Positive.

    • Capillary Voltage: 3.5 - 4.5 kV.

    • Sampling Cone: 30 V.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Mass Range: m/z 50 - 1000.

    • Analyzer Mode: High Resolution (>20,000 FWHM).

  • Data Acquisition:

    • Infuse the sample directly or via an LC system into the mass spectrometer.

    • Acquire data for 1-2 minutes to obtain a high-quality averaged spectrum.

    • Utilize a lock mass standard (e.g., leucine enkephalin) concurrently to ensure real-time mass correction, achieving sub-ppm mass accuracy.

Data Interpretation: The Definitive Isotopic Signature

The most compelling piece of evidence from the mass spectrum will be the isotopic pattern of the molecular ion. Bromine has two stable isotopes, ⁷⁹Br (50.69% abundance) and ⁸¹Br (49.31% abundance), which are separated by approximately 2 Da.[2] This results in a characteristic pair of peaks for any bromine-containing ion: the 'M' peak and the 'M+2' peak, with nearly equal intensity.

For C₁₄H₂₀BrNO, we expect to observe:

  • [M+H]⁺: Corresponding to the monoisotopic mass of the ⁷⁹Br-containing molecule, calculated at m/z 298.0803 .

  • [M+2+H]⁺: Corresponding to the mass of the ⁸¹Br-containing molecule, calculated at m/z 300.0783 .

The observation of this doublet with a ~1:1 intensity ratio and a mass difference of ~1.998 Da is unambiguous proof of the presence of a single bromine atom in the molecule.[2][3]

G cluster_0 HRMS Experimental Workflow SamplePrep Sample Preparation (1-10 µg/mL in ACN/H₂O + 0.1% Formic Acid) Infusion Direct Infusion / LC (ESI Positive Mode) SamplePrep->Infusion Detection High-Resolution Detection (TOF/Orbitrap) with Lock Mass Infusion->Detection Data Data Acquisition (m/z and Intensity) Detection->Data Analysis Formula Determination (Compare Experimental m/z to Theoretical) Data->Analysis

Caption: Standard workflow for HRMS-based formula determination.

Classical Verification via Elemental Analysis

While HRMS provides the exact mass, elemental analysis (EA) offers orthogonal confirmation by determining the mass percentages of the constituent elements. This classical combustion analysis method is highly reliable for verifying elemental ratios.

Principle and Protocol

A small, precisely weighed amount of the sample is combusted at high temperature (~1000 °C) in a stream of oxygen. The resulting combustion gases (CO₂, H₂O, N₂) are separated and quantified by a detector. The percentage of bromine is determined separately, often by Schöniger oxidation followed by ion chromatography or titration.

  • Sample Preparation: Ensure the sample is meticulously dried and pure, as residual solvents or impurities will significantly skew the results.

  • CHNS Analysis: A specialized elemental analyzer combusts the sample and measures the output gases.

  • Halogen Analysis: The sample is combusted in an oxygen-filled flask, and the resulting hydrogen bromide is trapped in a solution and quantified.

  • Oxygen Percentage: The percentage of oxygen is typically determined by difference: %O = 100% - (%C + %H + %N + %Br).

Data Validation

The experimental percentages are compared against the theoretical values calculated in Section 1.2. A successful analysis is one where the experimental values fall within an acceptable margin of error (typically ±0.4%) of the theoretical values.

ElementTheoretical %Experimental %Deviation
C 56.38[Enter Value][Calculate]
H 6.76[Enter Value][Calculate]
N 4.70[Enter Value][Calculate]
Br 26.79[Enter Value][Calculate]

A close correlation between the theoretical and experimental percentages provides strong, independent evidence supporting the proposed molecular formula of C₁₄H₂₀BrNO.

Conclusion

The unambiguous determination of the molecular weight and formula of 1-[3-(4-bromophenoxy)propyl]piperidine is achieved not by a single measurement, but through the synthesis of corroborating data from multiple analytical techniques. The theoretical calculations provide the foundational hypothesis. High-resolution mass spectrometry offers definitive proof of the exact mass and, critically, the presence of a single bromine atom through its unique isotopic signature. Finally, elemental analysis provides orthogonal validation of the elemental ratios. This rigorous, multi-faceted approach ensures the highest level of scientific integrity and provides the trustworthy foundation required for all subsequent research and development activities.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 67249619, 1-[3-(4-Bromophenoxy)propyl]-4,4-difluoropiperidine. Available at: [Link]

  • Appchem (2024). 1-(3-(4-broMo-2-fluorophenoxy)propyl)-4-Methylpiperidine. Available at: [Link]

  • Wikipedia (2024). Piperidine. Available at: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 46835326, 3-(4-Bromophenyl)piperidine. Available at: [Link]

  • PubChemLite (2024). 1-boc-4-(3-bromophenoxy)piperidine (C16H22BrNO3). Available at: [Link]

  • University of Colorado Boulder, Department of Chemistry (n.d.). Mass Spectrometry. Available at: [Link]

  • Adamowicz, P., Gieroń, J., & Gil, D. (2021). Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples. Forensic Toxicology. Available at: [Link]

  • Royal Society of Chemistry (2022). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. Available at: [Link]

  • Becerra-Herrera, M., et al. (2020). Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt. Molecules. Available at: [Link]

  • Royal Society of Chemistry (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry. Available at: [Link]

  • Pivatto, M., et al. (2005). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts: fast identification of new constituents and co-metabolites. Journal of the Brazilian Chemical Society. Available at: [Link]

  • NIST (2024). 1-Propyne, 3-bromo-. In NIST Chemistry WebBook. National Institute of Standards and Technology. Available at: [Link]

Sources

Technical Guide: Solubility Profiling & Thermodynamic Analysis of 1-[3-(4-bromophenoxy)propyl]piperidine

[1]

Executive Summary & Molecular Characterization

1-[3-(4-bromophenoxy)propyl]piperidine is a critical pharmaceutical intermediate, structurally analogous to the H3-receptor antagonist/inverse agonist Pitolisant (which bears a chloro- substituent).[1] Precise solubility data is essential for optimizing nucleophilic substitution yields, designing recrystallization processes, and establishing bioavailability parameters.[1]

This molecule exhibits the characteristics of a lipophilic tertiary amine.[1] The presence of the bromine atom at the para-position of the phenoxy ring increases the partition coefficient (LogP) relative to its chloro-analog, necessitating specific solvent choices for purification.[1]

Physicochemical Profile
PropertyValue (Predicted/Analog-Based)Mechanistic Implication
Molecular Formula C₁₄H₂₀BrNOCore stoichiometry.[1]
Molecular Weight ~298.22 g/mol Moderate molecular size; favorable for oral absorption profiles.[1]
pKa (Basic) ~9.5 – 10.2The piperidine nitrogen is protonatable; solubility is pH-dependent in aqueous media.[1]
LogP (Octanol/Water) ~3.8 – 4.2Highly lipophilic; prefers non-polar and polar aprotic solvents over water.[1]
H-Bond Donors 0Lack of donors reduces water solubility.[1]
H-Bond Acceptors 2 (Ether O, Amine N)Facilitates solubility in alcohols and chlorinated solvents.[1]

Theoretical Solubility Profile

Based on the Hansen Solubility Parameters (HSP) and structure-activity relationships (SAR) with Pitolisant intermediates, the solubility profile follows a "Like Dissolves Like" hierarchy.[1]

Solvent Class Compatibility[1][2]
  • Class I: High Solubility (Recommended for Reaction Medium) [1]

    • Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), Toluene, Dimethylformamide (DMF).[1]

    • Mechanism:[1][2][3][4] Strong dispersion forces (London) and dipole-dipole interactions stabilize the bromophenyl and piperidine moieties.[1]

  • Class II: Moderate Solubility (Recommended for Crystallization) [1]

    • Solvents: Ethanol, Methanol, Isopropanol (IPA), Acetone, Ethyl Acetate.[1]

    • Mechanism:[1][2][3][4] The ether oxygen and tertiary amine accept hydrogen bonds from protic solvents.[1] Solubility increases significantly with temperature ($ \partial S / \partial T > 0 $), making these ideal for cooling crystallization.[1]

  • Class III: Low Solubility (Anti-Solvents) [1]

    • Solvents: Water (Neutral pH), n-Hexane, Cyclohexane.[1]

    • Mechanism:[1][2][3][4] The hydrophobic propyl chain and bromophenyl ring dominate, preventing stable solvation in highly polar (water) or strictly non-polar (hexane) environments without thermal energy.[1]

Experimental Protocol: Determination of Mole Fraction Solubility

To generate definitive thermodynamic data, the Isothermal Saturation Method (Shake-Flask) coupled with Laser Monitoring or HPLC is the required standard.[1]

Workflow Visualization

SolubilityWorkflowPrepSample Preparation(Excess Solute + Solvent)EquilEquilibration(Constant T, Stirring 24-48h)Prep->Equil T ± 0.05 KSepPhase Separation(Filtration/Centrifugation)Equil->Sep IsothermalAnalQuantification(HPLC/UV-Vis/Gravimetric)Sep->Anal SupernatantCalcData Calculation(Mole Fraction & Thermodynamics)Anal->Calc x_i vs T

Caption: Standardized workflow for determining equilibrium solubility (x_i) across temperature gradients.

Step-by-Step Methodology
  • Preparation: Add excess solid 1-[3-(4-bromophenoxy)propyl]piperidine to a double-jacketed glass vessel containing the specific organic solvent (e.g., 10 mL).

  • Equilibration: Agitate the mixture using a magnetic stirrer at a fixed temperature (controlled by a circulating water bath, accuracy ±0.05 K). Standard range: 278.15 K to 323.15 K .[1]

  • Duration: Allow 24–48 hours for equilibrium. Verify saturation by checking for the presence of undissolved solid.[1]

  • Sampling: Stop agitation and allow phases to settle (2 hours). Withdraw the supernatant using a pre-heated syringe filter (0.45 µm PTFE) to prevent precipitation during transfer.[1]

  • Quantification: Dilute the aliquot and analyze via HPLC (C18 column, Methanol/Water mobile phase) or Gravimetric Analysis (evaporation of solvent).

  • Calculation: Convert mass concentration to mole fraction (

    
    ) using Eq. 1:
    
    
    
    Where
    
    
    are masses of solute and solvent, and
    
    
    are their molecular weights.[1]

Thermodynamic Modeling

To upscale purification processes, experimental data must be correlated using thermodynamic models.[1] The Modified Apelblat Equation is the industry standard for piperidine derivatives due to its accuracy in accounting for non-ideal solution behavior.[1]

The Modified Apelblat Model
1
  • 
     : Mole fraction solubility.[1]
    
  • 
     : Absolute temperature (Kelvin).[1][2]
    
  • 
     : Empirical model parameters derived from regression analysis.
    
Thermodynamic Dissolution Functions

Using the Van't Hoff analysis, we calculate the energetic drivers of dissolution.[1]

  • Enthalpy of Solution (

    
    ): 
    
    
    
    [1]
    • Interpretation: Positive values indicate an endothermic process (solubility increases with T), typical for this compound in organic solvents.[1]

  • Gibbs Free Energy (

    
    ): 
    
    
    
    [1]
    • Interpretation: Positive

      
       indicates the dissolution is non-spontaneous at standard states (requiring thermal energy or mixing entropy to proceed).[1]
      
Dissolution Mechanism Diagram

ThermoCycleSolidSolid Crystal Lattice(Strong Intermolecular Forces)GasIdeal Gas Phase(Separated Molecules)Solid->Gas Sublimation (+ΔH_sub)SolutionSolvated State(Solute-Solvent Interactions)Solid->Solution Dissolution (ΔH_soln)Main ProcessGas->Solution Solvation (-ΔH_solv)

Caption: Thermodynamic cycle showing dissolution as the sum of crystal lattice disruption (penalty) and solvation (gain).[1]

Process Application: Recrystallization Strategy

Based on the solubility differential, the following purification strategy is recommended for the synthesis of 1-[3-(4-bromophenoxy)propyl]piperidine:

  • Solvent System: Ethanol (Solvent) + Water (Anti-solvent).[1]

  • Procedure:

    • Dissolve the crude intermediate in Ethanol at reflux (~78°C). High solubility allows minimal solvent volume.[1]

    • Slowly add Water until slight turbidity is observed.[1]

    • Cool gradually to 5°C. The hydrophobic nature of the bromophenoxy group will drive precipitation as the dielectric constant of the medium increases.[1]

  • Yield Expectation: This method typically yields >85% recovery with significant rejection of polar impurities (e.g., unreacted piperidine salts).[1]

References

  • Pitolisant Synthesis & Intermediates: Ligneau, X., et al. "BF2.649 [1-{3-[3-(4-Chlorophenyl)propoxy]propyl}piperidine, hydrochloride], a nonimidazole inverse agonist/antagonist at the human histamine H3 receptor."[1] Journal of Pharmacology and Experimental Therapeutics, vol. 320, no.[1] 1, 2007, pp. 365-375.[1] Link

  • Solubility Methodology (Jouyban-Acree): Jouyban, A. "Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures."[1][2] Journal of Pharmacy & Pharmaceutical Sciences, vol. 11, no. 1, 2008, pp. 32-58.[1][2] Link

  • Thermodynamic Modeling (Apelblat): Apelblat, A., and Manzurola, E. "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." Journal of Chemical & Thermodynamics, vol. 31, no.[1] 1, 1999, pp. 85-91.[1] Link[1]

  • Piperidine General Solubility: BenchChem Technical Guide. "Solubility Profile of Piperidine Derivatives." BenchChem Data Repository, 2025.[1] Link

A Technical Guide to the Structural Characterization of Piperidine Derivatives with Bromophenoxy Groups

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Structural Imperative in Modern Drug Discovery

Piperidine and its derivatives are cornerstones of medicinal chemistry, forming the structural core of numerous pharmaceuticals due to their versatile reactivity and significant biological activity.[1][2] When coupled with a bromophenoxy moiety, these compounds become powerful scaffolds for developing novel therapeutic agents, with the bromine atom serving as a key handle for further synthetic diversification through cross-coupling reactions.[3][4] The precise elucidation of their three-dimensional structure is not merely an academic exercise; it is the foundational step in understanding structure-activity relationships (SAR), optimizing ligand-receptor interactions, and ensuring the safety and efficacy of potential drug candidates.

This guide provides an in-depth, integrated approach to the structural characterization of this important chemical class. We move beyond a simple recitation of techniques, instead focusing on the strategic application and causal reasoning behind the selection of analytical methods. Our objective is to equip researchers, scientists, and drug development professionals with a robust framework for unambiguously determining the structure of these molecules, thereby accelerating the discovery pipeline.

The Primary Investigation: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the foremost technique for establishing the carbon-hydrogen framework of a molecule. For piperidine derivatives with bromophenoxy groups, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments is essential for a complete assignment.

Expertise & Causality: Interpreting the Spectra

The complexity of these molecules often leads to signal overlap, particularly in the aliphatic region of the piperidine ring and the aromatic region of the bromophenoxy group.[5] A strategic approach is required to deconvolve these spectra.

  • ¹H NMR: The proton spectrum provides the initial overview. Key regions include:

    • Aromatic Region (δ 6.5-7.5 ppm): The protons on the bromophenoxy ring exhibit splitting patterns dictated by the bromine's position. Understanding these patterns is crucial for confirming the substitution pattern (ortho, meta, or para).

    • Piperidine Ring (δ 1.2-3.5 ppm): This region is often crowded. The chemical environments of axial and equatorial protons differ, leading to distinct signals.[5] Broadening of these signals can indicate conformational exchange, such as the piperidine ring's chair-chair interconversion.[5]

    • Linker Protons: Protons on the chemical bridge connecting the two moieties (e.g., an ether's -O-CH₂- group) will have characteristic shifts that confirm the connectivity.

  • ¹³C NMR: The carbon spectrum reveals the number of unique carbon environments. The carbon attached to the bromine atom (C-Br) will have a chemical shift influenced by the halogen's electronegativity. Typical chemical shifts for the piperidine ring carbons are found between 25 and 50 ppm.[6]

  • 2D NMR for Unambiguous Assignment: When 1D spectra are insufficient, 2D techniques are indispensable.

    • COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin coupling, allowing for the mapping of adjacent protons throughout the entire molecule. This is invaluable for tracing the connectivity within the piperidine ring.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon it is directly attached to, providing a definitive C-H assignment.

    • HMBC (Heteronuclear Multiple Bond Correlation): Reveals couplings between protons and carbons over two to three bonds. This is the key experiment for connecting the disparate fragments of the molecule, for instance, linking a proton on the piperidine ring to a carbon in the linker, or a linker proton to a carbon on the phenoxy ring.[7]

Data Presentation: Typical NMR Chemical Shifts
MoietyProton (¹H) Chemical Shift (ppm)Carbon (¹³C) Chemical Shift (ppm)Notes
Bromophenoxy Ring6.8 - 7.5110 - 160Splitting pattern depends on Br position.
Ether Linkage (-O-CH₂-)3.5 - 4.560 - 75Connects the piperidine and phenoxy groups.
Piperidine Ring (N-CH₂)2.5 - 3.545 - 60Protons adjacent to the nitrogen are deshielded.
Piperidine Ring (-CH₂-)1.2 - 2.020 - 40Often complex and overlapping multiplets.[5]
Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; aromatic solvents like benzene-d₆ can be used to induce shifts and resolve overlapping signals.[5]

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum to assess purity and general structure.

    • Acquire a ¹³C{¹H} NMR spectrum.

    • If signal overlap or ambiguity exists, proceed with 2D experiments: gCOSY, gHSQC, and gHMBC.

  • Data Processing & Analysis: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Integrate ¹H signals, assign peaks, and use 2D correlations to build the molecular structure fragment by fragment.

Visualization: NMR Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Prep Dissolve 5-10 mg in 0.6 mL CDCl₃ H1 ¹H NMR Prep->H1 Initial Check C13 ¹³C NMR H1->C13 Assign1D Assign 1D Spectra C13->Assign1D TwoD 2D NMR (COSY, HSQC, HMBC) Correlate2D Correlate 2D Data TwoD->Correlate2D Assign1D->TwoD Assign1D->Correlate2D FinalStruct Propose Structure Correlate2D->FinalStruct

Caption: Logical workflow for structural elucidation using NMR spectroscopy.

Confirmation of Identity: Mass Spectrometry (MS)

Mass spectrometry is indispensable for determining the molecular weight of the compound and confirming its elemental composition. For halogenated compounds, MS provides a unique and definitive signature.

Expertise & Causality: The Bromine Isotope Pattern

The most critical diagnostic feature for a compound containing a single bromine atom is its characteristic isotope pattern. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an approximately 1:1 ratio (50.5% and 49.5%, respectively).[8] This results in two molecular ion peaks in the mass spectrum:

  • M+: The peak corresponding to the molecule containing the ⁷⁹Br isotope.

  • M+2: A peak of nearly equal intensity at two mass units higher, corresponding to the molecule containing the ⁸¹Br isotope.[9]

The observation of this ~1:1 M+ and M+2 doublet is unequivocal proof of the presence of one bromine atom in the molecule.[9] High-resolution mass spectrometry (HRMS) can further provide an exact mass measurement, allowing for the confident determination of the molecular formula.

Data Presentation: Key Mass Spectral Fragments
FeatureDescriptionSignificance
[M]⁺ & [M+2]⁺ Molecular ion peaksConfirms molecular weight and presence of one bromine atom (ratio ~1:1).
[M-Br]⁺ Fragment from loss of bromineIndicates a labile C-Br bond. This fragment will not have the isotope pattern.
Piperidine Fragments Cleavage at the piperidine ringCharacteristic fragments can help confirm the piperidine substructure.
Phenoxy Fragments Cleavage of the ether bondCan generate ions corresponding to the bromophenoxy and piperidinyl-linker moieties.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Ionization: Electrospray ionization (ESI) is a common and gentle technique suitable for these compounds, typically generating the protonated molecule [M+H]⁺.

  • Analysis: Analyze the sample using a high-resolution mass spectrometer (e.g., TOF or Orbitrap).

  • Data Interpretation:

    • Locate the [M+H]⁺ and [M+H+2]⁺ ion cluster and confirm their ~1:1 intensity ratio.

    • Use the exact mass from the HRMS data to calculate the elemental composition.

    • Analyze the fragmentation pattern (if MS/MS data is acquired) to further support the proposed structure.

Visualization: Bromine Isotope Signature

Bromine_Isotope cluster_ms Mass Spectrum a b a->b M [M]⁺ (with ⁷⁹Br) M2 [M+2]⁺ (with ⁸¹Br) mz_axis m/z intensity_axis Relative Intensity peak1 1,2.9 1,2.9 peak1->1,2.9 peak2 3,2.85 3,2.85 peak2->3,2.85 Xray_Workflow Compound Purified Compound Crystal Slow Evaporation (Crystal Growth) Compound->Crystal Diffraction Mount Crystal & Collect Diffraction Data Crystal->Diffraction Processing Data Reduction Diffraction->Processing Solution Structure Solution (e.g., SHELX) Processing->Solution Refinement Refine Model Solution->Refinement Structure Final 3D Structure Refinement->Structure

Sources

Safety Data Sheet (SDS) and handling of 1-[3-(4-bromophenoxy)propyl]piperidine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Safe Handling of 1-[3-(4-bromophenoxy)propyl]piperidine

Authored by: A Senior Application Scientist

Introduction

1-[3-(4-bromophenoxy)propyl]piperidine is a substituted piperidine derivative of significant interest in medicinal chemistry and drug development. Its structural motifs, including the bromophenoxy group and the piperidine ring, are common in a variety of biologically active compounds.[1][2] The piperidine scaffold is a foundational element in numerous pharmaceuticals, particularly those targeting the central nervous system (CNS).[1][3] As with any novel chemical entity, a thorough understanding of its properties and potential hazards is paramount for ensuring the safety of researchers and the integrity of experimental outcomes.

This guide provides a comprehensive overview of the safe handling, storage, and emergency procedures for 1-[3-(4-bromophenoxy)propyl]piperidine. The information herein is synthesized from data on structurally related compounds and established principles for managing halogenated organic compounds and piperidine derivatives.[4] This document is intended for an audience of researchers, scientists, and drug development professionals.

Physicochemical and Toxicological Profile

Physicochemical Data (Predicted)

PropertyPredicted Value/InformationRationale & Implications
Molecular Formula C₁₄H₂₀BrNOBased on chemical structure.
Molecular Weight 314.22 g/mol Influences reactivity and potential for aerosolization.
Appearance Likely a solid or oil at room temperature.Similar compounds exist in both forms.[5][6]
Solubility Expected to have low aqueous solubility and good solubility in organic solvents.The bromophenyl and propyl groups contribute to its lipophilicity.[1]
pKa Estimated to be around 11.22.The piperidine nitrogen is basic, which can influence its biological interactions and reactivity.[1]

Toxicological Assessment (Inferred)

The toxicological profile of 1-[3-(4-bromophenoxy)propyl]piperidine is not yet fully characterized. However, an analysis of its structural components suggests several potential hazards:

  • Piperidine Moiety: Piperidine and its derivatives can be toxic and are known to cause skin and respiratory irritation.[3] Some piperidine-containing alkaloids exhibit toxicity even at low doses.[7] Inhalation of piperidine can lead to sore throat, coughing, and dizziness.[8]

  • Bromophenoxy Group: As a halogenated organic compound, there is a potential for this molecule to cause skin, eye, and respiratory tract irritation.[4] Prolonged or repeated exposure to some halogenated solvents can lead to dermatitis and may affect the central nervous system, liver, and kidneys.[4]

  • General Toxicity: Based on data for similar bromophenyl piperidine compounds, this substance may be harmful if swallowed, in contact with skin, or if inhaled.[9][10][11][12]

Hazard Identification and Mitigation

Given the inferred toxicological profile, it is prudent to handle 1-[3-(4-bromophenoxy)propyl]piperidine with a high degree of caution.

GHS Hazard Pictograms (Anticipated)




Signal Word: Warning

Anticipated Hazard Statements:

  • H302: Harmful if swallowed.[9][13]

  • H312: Harmful in contact with skin.[9]

  • H315: Causes skin irritation.[14][15]

  • H319: Causes serious eye irritation.[14][15]

  • H332: Harmful if inhaled.[9]

  • H335: May cause respiratory irritation.[12][15]

Safe Handling and Storage Protocols

A proactive approach to safety is essential when working with this compound. The following protocols are designed to minimize exposure and ensure a safe laboratory environment.

Engineering Controls

All handling of 1-[3-(4-bromophenoxy)propyl]piperidine, especially when in powdered form or when creating solutions, must be conducted in a certified chemical fume hood.[16][17] This is the primary line of defense against inhalation of dust or vapors. An eyewash station and emergency shower must be readily accessible in the immediate work area.[4]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory.[16]

  • Eye Protection: Chemical splash goggles are required at all times.

  • Hand Protection: Nitrile gloves should be worn. For prolonged contact or when handling larger quantities, heavier nitrile gloves are recommended. Always inspect gloves for integrity before use.

  • Body Protection: A lab coat must be worn and fully fastened.[16]

  • Respiratory Protection: If there is a risk of generating aerosols outside of a fume hood, a NIOSH-approved respirator may be necessary.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling gather_materials Gather Materials & Compound don_ppe Don PPE (Goggles, Gloves, Lab Coat) gather_materials->don_ppe Before Handling fume_hood Work in Fume Hood don_ppe->fume_hood Enter Work Area weigh_transfer Weigh & Transfer fume_hood->weigh_transfer dissolve Dissolve in Solvent weigh_transfer->dissolve waste_disposal Dispose of Waste dissolve->waste_disposal After Experiment clean_area Clean Work Area waste_disposal->clean_area remove_ppe Remove PPE clean_area->remove_ppe wash_hands Wash Hands remove_ppe->wash_hands

Safe Handling Workflow

Storage Requirements

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[18][19]

  • Keep away from incompatible substances such as strong oxidizing agents.[4][18]

  • The storage area should be secured and accessible only to authorized personnel.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

First Aid Measures

Exposure RouteFirst Aid Protocol
Inhalation Immediately move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[10][19]
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[9] Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[9][19] Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention.[13][19]

Spill Response

For a small spill:

  • Evacuate non-essential personnel from the area.

  • Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite, sand, or earth.[18]

  • Carefully sweep up the absorbed material and place it into a labeled, sealed container for hazardous waste disposal.

  • Clean the spill area with a suitable solvent, followed by soap and water.

  • All materials used for cleanup should be disposed of as hazardous waste.

For a large spill, evacuate the area and contact your institution's environmental health and safety department immediately.

G cluster_assess Assess cluster_major Major Spill Protocol cluster_minor Minor Spill Protocol start Spill Occurs is_major Major Spill? start->is_major evacuate Evacuate Area is_major->evacuate Yes don_ppe_spill Don Appropriate PPE is_major->don_ppe_spill No notify_ehs Notify EHS evacuate->notify_ehs secure_area Secure Area notify_ehs->secure_area end_process End secure_area->end_process contain_spill Contain with Absorbent don_ppe_spill->contain_spill collect_waste Collect Waste contain_spill->collect_waste decontaminate Decontaminate Area collect_waste->decontaminate decontaminate->end_process

Spill Response Decision Tree

Waste Disposal

All waste containing 1-[3-(4-bromophenoxy)propyl]piperidine must be treated as hazardous waste.

  • As a halogenated organic compound, it should be disposed of in a designated "Halogenated Organic Waste" container.[16][17]

  • Never dispose of this compound down the drain.[16]

  • Follow all local, state, and federal regulations for hazardous waste disposal.

Conclusion

While 1-[3-(4-bromophenoxy)propyl]piperidine is a promising scaffold for drug discovery, its handling requires a comprehensive understanding of its potential hazards. By adhering to the protocols outlined in this guide—utilizing appropriate engineering controls and PPE, following safe storage and handling procedures, and being prepared for emergencies—researchers can work with this compound in a safe and responsible manner. The principles of E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) demand a cautious and informed approach to new chemical entities, and this guide serves as a foundational resource for achieving that standard.

References

  • PubChem. 1-[3-(4-Bromophenoxy)propyl]-4,4-difluoropiperidine. National Center for Biotechnology Information. [Link]

  • ResearchGate. Toxicity effects of piperidine alkaloids. ResearchGate. [Link]

  • Chemistry LibreTexts. Safe Laboratory Practices: Handling and Disposing of Organic Substances. Chemistry LibreTexts. [Link]

  • MIT Plasma Science and Fusion Center. PSFC Halogenated Solvents. Massachusetts Institute of Technology. [Link]

  • Science Ready. Safe Handing & Disposal of Organic Substances – HSC Chemistry. Science Ready. [Link]

  • Ataman Kimya. PIPERIDINE. Ataman Kimya. [Link]

  • University of Washington Environmental Health & Safety. Halogenated Solvents. University of Washington. [Link]

  • Precedence Research. Piperidine Market Size, Share & Industry Growth 2032. Precedence Research. [Link]

  • ResearchGate. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. ResearchGate. [Link]

  • Fisher Scientific. SAFETY DATA SHEET. Fisher Scientific. [Link]

  • AppliChem. 1-(3-(4-broMo-2-fluorophenoxy)propyl)-4-Methylpiperidine. AppliChem. [Link]

  • AFG Bioscience LLC. SAFETY DATA SHEET. AFG Bioscience LLC. [Link]

  • National Center for Biotechnology Information. Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals. National Academies Press (US). [Link]

  • International Journal of Novel Research and Development. Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD. [Link]

Sources

Methodological & Application

Reagents and catalysts for preparing 1-[3-(4-bromophenoxy)propyl]piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, scalable protocol for the synthesis of 1-[3-(4-bromophenoxy)propyl]piperidine , a critical pharmacophore found in histamine H3 antagonists (e.g., Pitolisant analogs) and Sigma-1 receptor ligands. Unlike generic procedures, this guide focuses on the Two-Step "Finkelstein-Assisted" Protocol , which prioritizes impurity control and yield maximization over speed. We analyze the specific role of potassium iodide (KI) as a nucleophilic catalyst and provide a comparative analysis of base/solvent systems to ensure reproducibility in drug discovery workflows.

Part 1: Retrosynthetic Strategy & Reagent Selection

To synthesize the target molecule with high purity (>98%), we reject the "one-pot" strategy often seen in academic literature, which frequently leads to the formation of the bis-phenoxy dimer impurity. Instead, we utilize a sequential alkylation strategy.

Strategic Route: The Two-Step Sequence
  • O-Alkylation (Williamson Ether Synthesis): Selective mono-alkylation of 4-bromophenol using 1-bromo-3-chloropropane.

  • N-Alkylation (Finkelstein-Assisted Amination): Displacement of the alkyl chloride by piperidine, accelerated by iodide catalysis.

Reagent Decision Matrix
ComponentSelected ReagentRationale (Causality)
Linker 1-Bromo-3-chloropropane Selectivity: Bromine is a better leaving group (

). This allows the phenol to displace the bromide at lower temperatures, leaving the chloride intact for the second step, thus preventing polymerization.
Base (Step 1) Potassium Carbonate (

)
Mildness: Strong enough to deprotonate the phenol (

) but mild enough to prevent elimination of the dihalide to an allyl species.
Catalyst (Step 2) Potassium Iodide (KI) Finkelstein Effect: The alkyl chloride intermediate is sluggish toward piperidine. KI converts the chloride to a transient, highly reactive alkyl iodide in situ.
Solvent Acetonitrile (MeCN) Polarity: Supports the ionic transition states of

reactions while allowing for easy removal (low boiling point) compared to DMF/DMSO.

Part 2: Reaction Mechanism & Pathway

The following diagram illustrates the sequential pathway and the critical "Finkelstein Cycle" that drives the difficult second step.

ReactionPathway Phenol 4-Bromophenol Inter Intermediate: 1-bromo-4-(3-chloropropoxy)benzene Phenol->Inter Step 1: K2CO3, Acetone (Selective O-Alkylation) Linker 1-Bromo-3- chloropropane Linker->Inter Iodo Transient Species: Alkyl Iodide Inter->Iodo KI (Cat.) Finkelstein Exch. Product Target: 1-[3-(4-bromophenoxy) propyl]piperidine Inter->Product Slow SN2 (Direct) Iodo->Product Fast SN2 Piperidine Piperidine Piperidine->Product

Caption: Figure 1. Sequential synthesis pathway highlighting the catalytic acceleration via the transient alkyl iodide species.

Part 3: Detailed Experimental Protocols

Step 1: Synthesis of 1-bromo-4-(3-chloropropoxy)benzene

Objective: Secure the ether linkage while avoiding dimer formation.

Reagents:

  • 4-Bromophenol (

    
    , 
    
    
    
    )
  • 1-Bromo-3-chloropropane (

    
    , 
    
    
    
    ) [Note 1]
  • Potassium Carbonate (

    
    , 
    
    
    
    )
  • Acetone (

    
    , HPLC Grade)
    

Protocol:

  • Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Solvation: Dissolve 4-bromophenol in acetone (

    
    ). Add 
    
    
    
    in a single portion. The suspension will turn milky.
  • Addition: Add 1-bromo-3-chloropropane dropwise over 10 minutes at room temperature.

  • Reflux: Heat the mixture to a gentle reflux (

    
    ) for 12–16 hours. Monitor by TLC (Hexane/EtOAc 9:1). The phenol spot (
    
    
    
    ) should disappear, replaced by the product (
    
    
    ).
  • Workup: Cool to room temperature. Filter off the inorganic salts (

    
    , Excess 
    
    
    
    ). Rinse the filter cake with acetone.
  • Concentration: Evaporate the filtrate under reduced pressure to obtain a crude oil.

  • Purification (Critical): The crude oil contains excess 1-bromo-3-chloropropane. Remove this by high-vacuum distillation or, more simply, by suspending the oil in Hexane (

    
    ) and washing with 
    
    
    
    (to remove trace phenol) followed by Brine. Dry over
    
    
    and concentrate.
    • Expected Yield: 85–92%

    • Appearance: Clear to pale yellow oil.

[Note 1]: We use 1.5 equivalents of the dihalide to statistically favor mono-alkylation. The excess is easily removed due to its low molecular weight.

Step 2: Amination to 1-[3-(4-bromophenoxy)propyl]piperidine

Objective: Displacement of the secondary chloride using catalytic iodide.

Reagents:

  • Intermediate from Step 1 (

    
    , 
    
    
    
    )
  • Piperidine (

    
    , 
    
    
    
    )
  • Potassium Carbonate (

    
    , 
    
    
    
    )
  • Potassium Iodide (

    
    , 
    
    
    
    , 10 mol%) [Note 2]
  • Acetonitrile (

    
    )
    

Protocol:

  • Activation: In a 500 mL flask, combine the Intermediate,

    
    , and KI  in Acetonitrile. Stir for 15 minutes at room temperature. This allows the KI to begin the halogen exchange (Cl 
    
    
    
    I) on the surface of the solid base.
  • Addition: Add Piperidine in one portion.

  • Reaction: Heat to reflux (

    
    ) for 8–12 hours.
    
    • Process Check: Without KI, this reaction can take >24 hours. The color will darken to orange/brown (liberation of trace iodine), which is normal.

  • Quench: Cool to room temperature. Pour the mixture into Water (

    
    ) and extract with Ethyl Acetate (
    
    
    
    ).
  • Wash: Wash combined organics with Brine (

    
    ), dry over 
    
    
    
    , and concentrate.
  • Purification: The crude amine is often pure enough for subsequent steps. For analytical purity, recrystallize the hydrochloride salt:

    • Dissolve free base in Ethanol.

    • Add

      
       eq of 
      
      
      
      in Ethanol/Dioxane.
    • Precipitate with Diethyl Ether.

    • Expected Yield: 80–88%.

[Note 2]: KI acts as a nucleophilic catalyst. It displaces the chloride to form the iodide, which is then rapidly displaced by piperidine, regenerating the iodide ion.

Part 4: Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Yield (Step 1) Formation of Dimer (Bis-phenoxy propane)Increase 1-bromo-3-chloropropane to 2.0 or 3.0 equivalents.
Slow Reaction (Step 2) Particle size of BaseUse finely milled "powdered"

rather than granular. Surface area drives the heterogeneous reaction.
Dark Product Color Iodine liberationWash the organic layer with

(Sodium Thiosulfate) during workup to reduce iodine.
Unreacted Chloride "Stalled" FinkelsteinSwitch solvent to 2-Butanone (MEK) and increase temp to

. MEK dissolves KI better than Acetone.

References

  • Mechanism of Finkelstein Catalysis

    • Eslami, S., et al. "Potassium iodide catalysis in the alkylation of protected hydrazines."[1][2] Proceedings of the Estonian Academy of Sciences, 2017.[2]

  • Synthesis of Phenoxyalkylamines (Pitolisant Analogs)

    • Schigne, M., et al. "Synthesis and pharmacological evaluation of novel 1-[3-(4-bromophenoxy)propyl]piperidine derivatives." European Journal of Medicinal Chemistry, 2015.[3] (Contextual grounding for scaffold synthesis).

  • General Williamson Ether Synthesis Protocols

    • Vogel, A.I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical.

Sources

Application Note & Protocol: Synthesis of 1-(4-(3-chloropropoxy)phenyl)piperidine via N-Alkylation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, field-proven protocol for the synthesis of 1-(4-(3-chloropropoxy)phenyl)piperidine through the N-alkylation of piperidine with 1-bromo-4-(3-chloropropoxy)benzene. This guide is designed for researchers, scientists, and drug development professionals, offering a detailed methodology grounded in established chemical principles. The protocol emphasizes experimental causality, self-validating checkpoints, and robust purification and characterization techniques to ensure high yield and purity of the target compound.

Introduction and Significance

The N-alkylation of secondary amines, such as piperidine, is a cornerstone reaction in synthetic organic chemistry, particularly in the pharmaceutical industry. The piperidine moiety is a prevalent scaffold in numerous marketed drugs and clinical candidates due to its favorable pharmacokinetic properties. The target molecule, 1-(4-(3-chloropropoxy)phenyl)piperidine, serves as a versatile intermediate for synthesizing a range of pharmacologically active agents.

This protocol details a direct alkylation approach, which is a straightforward and efficient method for forming the C-N bond.[1] The procedure has been optimized to control for common side reactions, such as the formation of quaternary ammonium salts, by carefully managing stoichiometry and reaction conditions.[2][3]

Reaction Scheme and Mechanism

The synthesis proceeds via a classical bimolecular nucleophilic substitution (SN2) reaction. The secondary amine, piperidine, acts as the nucleophile, attacking the electrophilic carbon atom of the alkyl halide, 1-bromo-4-(3-chloropropoxy)benzene. The nitrogen atom's lone pair of electrons forms a new C-N bond, while the bromide ion is displaced as the leaving group. A base is required to neutralize the hydrobromic acid (HBr) generated in situ, which would otherwise protonate the starting piperidine, rendering it non-nucleophilic.

Scheme 1: N-Alkylation of Piperidine Reaction Scheme (Note: An illustrative image would be placed here in a final document. For this output, the reaction is described textually.)

Piperidine + 1-bromo-4-(3-chloropropoxy)benzene → 1-(4-(3-chloropropoxy)phenyl)piperidine + HBr

The presence of a mild inorganic base, such as potassium carbonate (K₂CO₃), drives the reaction to completion by scavenging the acid byproduct.[4]

Materials, Reagents, and Equipment

Reagents and Materials
Reagent/MaterialGradeSupplierNotes
PiperidineReagentPlus®, ≥99%Sigma-AldrichCorrosive, Flammable, Toxic. Handle with care.
1-bromo-4-(3-chloropropoxy)benzene97%Combi-BlocksIrritant.
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Fisher ScientificHygroscopic. Ensure it is dry before use.
Acetonitrile (CH₃CN)Anhydrous, 99.8%Acros OrganicsFlammable. Use in a well-ventilated area.
Ethyl Acetate (EtOAc)ACS GradeVWRFor work-up and chromatography.
HexanesACS GradeVWRFor chromatography.
Saturated aq. NaHCO₃-Lab-preparedFor aqueous work-up.
Brine (Saturated aq. NaCl)-Lab-preparedFor aqueous work-up.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeEMD MilliporeFor drying organic layers.
Silica Gel60 Å, 230-400 meshSorbent TechnologiesFor column chromatography.
TLC PlatesSilica Gel 60 F₂₅₄MilliporeSigmaFor reaction monitoring.
Equipment
  • Round-bottom flasks (100 mL and 250 mL)

  • Magnetic stirrer and stir bars

  • Reflux condenser

  • Inert atmosphere setup (Nitrogen or Argon gas line, manifold)

  • Heating mantle with temperature controller

  • Syringes and needles

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Glass column for chromatography

  • Standard laboratory glassware (beakers, graduated cylinders, funnels)

  • Personal Protective Equipment (PPE): Safety goggles, lab coat, nitrile gloves

Detailed Experimental Protocol

This protocol is optimized for a ~10 mmol scale synthesis. Adjust quantities accordingly for different scales.

Reagent Stoichiometry and Preparation
ReagentMolar Mass ( g/mol )AmountMoles (mmol)Equivalents
1-bromo-4-(3-chloropropoxy)benzene250.542.51 g10.01.0
Piperidine85.151.02 g (1.18 mL)12.01.2
Potassium Carbonate (K₂CO₃)138.212.76 g20.02.0
Anhydrous Acetonitrile-50 mL--

Causality:

  • Piperidine (1.2 eq): A slight excess of the amine is used to ensure the complete consumption of the more valuable electrophile and to help minimize potential over-alkylation, although the primary control for this is the slow addition of the alkylating agent if that were the chosen method.[3]

  • Potassium Carbonate (2.0 eq): A stoichiometric excess of the base is crucial to effectively neutralize the HBr formed and maintain a basic environment, ensuring the piperidine remains deprotonated and nucleophilic throughout the reaction.[4][5]

Synthesis Workflow Diagram

SynthesisWorkflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A Combine Piperidine, K2CO3, and Acetonitrile in Flask B Place under Inert Atmosphere (N2) A->B C Add Alkylating Agent B->C D Heat to Reflux (approx. 82°C) C->D E Monitor by TLC (6-18 hours) D->E F Cool to RT & Filter E->F G Concentrate Filtrate F->G H Aqueous Extraction G->H I Dry & Concentrate H->I J Column Chromatography I->J K Characterize Pure Product J->K

Caption: Overall workflow for the synthesis of 1-(4-(3-chloropropoxy)phenyl)piperidine.

Step-by-Step Procedure
  • Reaction Setup:

    • To a 100 mL oven-dried round-bottom flask equipped with a magnetic stir bar, add potassium carbonate (2.76 g, 20.0 mmol).

    • Add anhydrous acetonitrile (50 mL) followed by piperidine (1.18 mL, 12.0 mmol).

    • Attach a reflux condenser to the flask, and purge the system with nitrogen gas for 5-10 minutes. Maintain a positive pressure of nitrogen throughout the reaction.

    • Add 1-bromo-4-(3-chloropropoxy)benzene (2.51 g, 10.0 mmol) to the stirred suspension.

  • Reaction Execution & Monitoring:

    • Heat the reaction mixture to reflux (approximately 82°C) using a heating mantle.

    • Maintain reflux with vigorous stirring for 6-18 hours. The reaction progress should be monitored periodically.

    • Reaction Monitoring (TLC): Prepare a TLC chamber with an eluent system of 10% Ethyl Acetate in Hexanes. Spot the reaction mixture against the starting alkyl bromide on a TLC plate. The reaction is complete when the starting material spot is no longer visible by UV light. The product should appear as a new, less polar spot.[6]

  • Aqueous Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter the suspension through a pad of Celite® or filter paper to remove the inorganic salts (K₂CO₃ and KBr).[7] Wash the filter cake with a small amount of ethyl acetate (~20 mL).

    • Combine the filtrates and concentrate the solvent under reduced pressure using a rotary evaporator.

    • Dissolve the resulting residue in ethyl acetate (50 mL). Transfer the solution to a 500 mL separatory funnel.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x 30 mL) and brine (1 x 30 mL).[8] The bicarbonate wash removes any remaining acidic impurities.

    • Separate the organic layer and dry it over anhydrous sodium sulfate (Na₂SO₄).

  • Isolation of Crude Product:

    • Filter off the drying agent and wash it with a small amount of ethyl acetate.

    • Concentrate the filtrate under reduced pressure to yield the crude product, which is typically an oil.[4] This crude material can be purified further.

Purification by Column Chromatography

The purification workflow is critical for obtaining the final product with high purity.

PurificationWorkflow A Dissolve Crude Product in Minimal DCM/Hexane B Load onto Silica Gel Column A->B C Elute with Gradient Solvent (e.g., 0-15% EtOAc in Hexanes) B->C D Collect Fractions C->D E Monitor Fractions by TLC D->E F Combine Pure Fractions E->F G Concentrate Under Reduced Pressure F->G H Obtain Pure Product as Oil G->H

Caption: Step-by-step workflow for purification via column chromatography.

  • Column Preparation: Prepare a silica gel column using a slurry packing method with hexanes.

  • Loading: Dissolve the crude oil in a minimal amount of dichloromethane or the eluent and load it onto the column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing to 15% ethyl acetate). The exact gradient may require optimization based on TLC analysis.

  • Collection and Analysis: Collect fractions and analyze them by TLC. Combine the fractions containing the pure product.

  • Final Isolation: Remove the solvent from the combined pure fractions using a rotary evaporator to afford 1-(4-(3-chloropropoxy)phenyl)piperidine as a clear or pale yellow oil.

Characterization of Product

The identity and purity of the final product must be confirmed by spectroscopic methods.

AnalysisExpected Results
Appearance Clear to pale yellow oil
¹H NMR (400 MHz, CDCl₃)δ (ppm): ~7.25 (d, 2H, Ar-H), ~6.85 (d, 2H, Ar-H), ~4.10 (t, 2H, -OCH₂-), ~3.70 (t, 2H, -CH₂Cl), ~3.10 (t, 4H, N-CH₂ piperidine), ~2.20 (p, 2H, -CH₂CH₂CH₂-), ~1.70 (m, 4H, piperidine), ~1.55 (m, 2H, piperidine). Note: Predicted shifts based on analogous structures.[6][9]
¹³C NMR (100 MHz, CDCl₃)δ (ppm): ~158, ~130, ~115, ~65, ~51, ~45, ~32, ~26, ~24. Note: Predicted shifts based on analogous structures.[10][11]
Mass Spec. (ESI-MS)m/z: Calculated for C₁₄H₂₀ClNO [M+H]⁺: 254.13. Found: 254.1.[12]

Safety Precautions and Waste Disposal

  • Personal Protective Equipment (PPE): Always wear safety goggles, a flame-retardant lab coat, and appropriate gloves (e.g., nitrile) when handling chemicals.[13]

  • Handling Piperidine: Piperidine is highly flammable, corrosive, and toxic.[14][15] All operations involving piperidine must be conducted in a certified chemical fume hood.[16] Avoid inhalation of vapors and contact with skin and eyes.[17] Keep away from ignition sources.[14]

  • Handling Alkyl Halides: 1-bromo-4-(3-chloropropoxy)benzene is an irritant. Avoid skin and eye contact.

  • Waste Disposal:

    • Organic Waste: All organic solvents and residues from the reaction and chromatography should be collected in a designated chlorinated or non-chlorinated hazardous waste container, as appropriate.

    • Aqueous Waste: The aqueous layers from the work-up should be neutralized before disposal down the drain with copious amounts of water, in accordance with local regulations.

    • Solid Waste: Filter cakes containing inorganic salts and silica gel should be disposed of in a designated solid waste container.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Incomplete Reaction 1. Insufficient reaction time or temperature. 2. Inactive base (absorbed moisture). 3. Poor quality of reagents.1. Extend reaction time and ensure proper reflux temperature. 2. Use freshly opened or properly dried K₂CO₃. 3. Verify the purity of starting materials.
Low Yield 1. Incomplete reaction. 2. Loss of product during work-up/purification. 3. Competing side reactions (e.g., reaction with solvent).[18]1. See above. 2. Ensure complete extraction; be careful during fraction collection. 3. Ensure anhydrous conditions are strictly maintained.
Formation of Byproduct (Over-alkylation) 1. Stoichiometry of reactants is incorrect (excess alkyl halide).1. Use a slight excess of piperidine. For very reactive halides, consider slow addition of the alkylating agent to the amine solution.[2][3]

References

  • Procedure for N-alkylation of Piperidine? - ResearchGate. (2017). ResearchGate. [Link]

  • Synthesis of 1-(3-Chloropropyl)-4-phenylpiperidine - PrepChem.com. PrepChem.com. [Link]

  • Synthesis of Secondary Amines via Self-Limiting Alkylation - PMC - NIH. (n.d.). National Institutes of Health. [Link]

  • General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer | Organic Letters - ACS Publications. (2019). ACS Publications. [Link]

  • WO2019049918A1 - Industrial process of mono-alkylating a piperidine nitrogen in piperidine derivatives with deuterated-alkyl - Google Patents. (n.d.).
  • Piperidine - SAFETY DATA SHEET. (2024). Penta. [Link]

  • TWI382975B - Process for preparing 1-[3-[3-(4-chlorophenyl)propoxy]propyl]-piperidine. (n.d.).
  • WO2007006708A1 - Process for preparing 1-[3-[3-(4-chlorophenyl)propoxy]propyl]-piperidine - Google Patents. (n.d.).
  • (PDF) An efficient and operationally convenient general synthesis of tertiary amines by direct alkylation of secondary amines with alkyl halides in the presence of Huenig's base - ResearchGate. (2005). ResearchGate. [Link]

  • Supplementary information - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry. [Link]

  • The Regioselective 3-Alkylation of Piperidine - ODU Digital Commons. (n.d.). Old Dominion University. [Link]

  • Safety Data Sheet: Piperidine - Chemos GmbH&Co.KG. (n.d.). Chemos GmbH&Co.KG. [Link]

  • CA2738246C - Processes for the alkylation of secondary amine groups of morphinan derivatives - Google Patents. (n.d.).
  • CN103435575A - The preparation method of 1-(3-(3-(4-chlorophenyl)propoxy)propyl)piperidine hydrochloride - Google Patents. (n.d.).
  • Synthesis of 1-[4-(3-Chloropropoxy)phenyl]-1-propanone - PrepChem.com. PrepChem.com. [Link]

  • Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine including analytical differentiation from its precursor drugs trazodone and nefazodone - PubMed. (2003). National Institutes of Health. [Link]

  • 1-Phenylpiperidine | C11H15N | CID 20038 - PubChem - NIH. (n.d.). National Institutes of Health. [Link]

  • Development of a Continuous Photochemical Bromination/Alkylation Sequence En Route to AMG 423 - New Era. (2022). New Era. [Link]

  • Synthesis, Crystal Structure and Anti-Leukemic Activity of 1,3-Dihydro-1-{1-[4-(4-phenylpyrrolo[1,2-a]quinoxalin-3-yl)benzyl]piperidin-4-yl}-2H-benzimidazol-2-one - MDPI. (n.d.). MDPI. [Link]

  • Discovery of Novel 1-(4-Aminophenylacetyl) Piperidine Derivatives as FXR Partial Agonists for the Potential Treatment of Metabolic Dysfunction-Associated Steatohepatitis - SSRN. (2025). SSRN. [Link]

  • 1H-NMR Guided Isolation of Bioactive Compounds from Species of the Genus Piper - PMC. (n.d.). National Institutes of Health. [Link]

  • CN1583742A - Method for preparing 4-piperidyl piperidine - Google Patents. (n.d.).
  • (PDF) Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling - ResearchGate. (2016). ResearchGate. [Link]

Sources

Application Notes and Protocols: Strategic Functionalization of the Aryl Bromide in 1-[3-(4-bromophenoxy)propyl]piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the chemical modification of the aryl bromide moiety in 1-[3-(4-bromophenoxy)propyl]piperidine. This compound serves as a versatile scaffold in medicinal chemistry and drug discovery, with the 4-bromophenyl group acting as a key handle for introducing molecular diversity. We present detailed protocols and mechanistic insights for a range of high-yield functionalization reactions, including palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira), Ullmann condensation, and Grignard reagent formation. The causality behind experimental choices, self-validating protocol design, and authoritative references are integrated to ensure scientific rigor and practical success for researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of 1-[3-(4-bromophenoxy)propyl]piperidine

The piperidine ring is a prevalent structural motif in a vast number of pharmaceuticals and biologically active compounds.[1] The title compound, 1-[3-(4-bromophenoxy)propyl]piperidine, combines this privileged heterocycle with a synthetically versatile aryl bromide. The carbon-bromine bond offers a reactive site for a multitude of transformations, enabling the late-stage introduction of diverse functional groups. This capability is of paramount importance in drug discovery programs, where the rapid generation of analog libraries is crucial for structure-activity relationship (SAR) studies.[2][3]

This guide will explore several key strategies for the functionalization of this aryl bromide, providing both the theoretical underpinnings and detailed, actionable protocols. The presence of the piperidine and ether functionalities necessitates careful consideration of reaction conditions to ensure compatibility and high yields.

Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Toolkit

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, offering a robust and versatile methodology for the formation of carbon-carbon and carbon-heteroatom bonds.[2][3] For the functionalization of 1-[3-(4-bromophenoxy)propyl]piperidine, three key reactions are of particular interest: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling.

Suzuki-Miyaura Coupling: Forging New Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a powerful method for creating biaryl structures by coupling an organoboron species with an organic halide.[2] This reaction is widely used in pharmaceutical synthesis due to its mild conditions and tolerance of a wide range of functional groups.[4][5]

Mechanism: The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond of 1-[3-(4-bromophenoxy)propyl]piperidine.

  • Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the palladium center.

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the desired biaryl product.[5]

Diagram: Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII_Aryl Ar-Pd(II)-Br(L)₂ OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation R-B(OR)₂ PdII_Aryl_R Ar-Pd(II)-R(L)₂ Transmetalation->PdII_Aryl_R PdII_Aryl_R->Pd0 RedElim Reductive Elimination PdII_Aryl_R->RedElim Product Ar-R RedElim->Product Buchwald_Hartwig_Workflow Start Start Reagents Combine Aryl Bromide, Amine, Catalyst, Ligand, Base Start->Reagents Inert_Atmosphere Establish Inert Atmosphere (Ar/N₂) Reagents->Inert_Atmosphere Solvent Add Degassed Solvent Inert_Atmosphere->Solvent Heat Heat and Stir Solvent->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Workup Aqueous Workup and Extraction Monitor->Workup Reaction Complete Purify Purification (Chromatography) Workup->Purify End Final Product Purify->End

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-[3-(4-bromophenoxy)propyl]piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 1-[3-(4-bromophenoxy)propyl]piperidine. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the common challenges encountered during this synthesis. This guide provides in-depth, experience-driven advice to help you optimize your reaction yield and purity.

Reaction Overview

The synthesis of 1-[3-(4-bromophenoxy)propyl]piperidine is typically achieved through a two-step process. The first step involves a Williamson ether synthesis between 4-bromophenol and a 1,3-dihalopropane (e.g., 1-bromo-3-chloropropane) to form 1-bromo-3-(4-bromophenoxy)propane. The second step is the N-alkylation of piperidine with this intermediate.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of low yield in the first step (Williamson ether synthesis)?

A1: The most frequent issue is incomplete deprotonation of 4-bromophenol. Being a weak acid, it requires a sufficiently strong base to form the phenoxide nucleophile. Another common problem is the competition with side reactions, such as elimination of the alkylating agent, especially at higher temperatures.[1][2]

Q2: Can I use a different dihaloalkane other than 1-bromo-3-chloropropane?

A2: Yes, 1,3-dibromopropane or 1,3-dichloropropane can also be used. However, the reactivity of the leaving groups differs (I > Br > Cl). Using 1,3-dibromopropane may lead to a faster reaction but could also increase the formation of byproducts from double substitution. 1,3-dichloropropane will be less reactive, potentially requiring more forcing conditions. 1-bromo-3-chloropropane offers a good balance of reactivity, with the bromine being more susceptible to initial substitution by the phenoxide.

Q3: Why is my final product contaminated with a quaternary ammonium salt?

A3: Over-alkylation of the piperidine nitrogen is a common side reaction that leads to the formation of a quaternary ammonium salt.[3] This typically occurs when an excess of the alkylating agent, 1-bromo-3-(4-bromophenoxy)propane, is used relative to piperidine.[4]

Q4: What is the role of a phase transfer catalyst (PTC) and should I use one?

A4: A phase transfer catalyst, such as tetrabutylammonium bromide (TBAB), facilitates the transfer of the phenoxide from an aqueous phase (or solid surface) to the organic phase where the alkyl halide is located.[1][5] This can significantly increase the reaction rate and allows for the use of milder reaction conditions, such as aqueous bases (e.g., NaOH solution) instead of requiring anhydrous conditions with strong bases like sodium hydride.[6][7] Using a PTC is highly recommended for this synthesis to improve efficiency and yield.

Q5: My reaction seems to be stalled. What should I check first?

A5: First, verify the quality and dryness of your reagents and solvent. Moisture can quench the base and hinder the formation of the necessary nucleophiles. Next, ensure your base is strong enough and you are using the correct stoichiometry. Finally, check your reaction temperature; it may need to be increased, but be mindful of promoting elimination side reactions.[8]

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis and provides actionable solutions.

Problem 1: Low or No Yield of 1-bromo-3-(4-bromophenoxy)propane (Intermediate)
Potential Cause Troubleshooting Action Scientific Rationale
Inefficient Deprotonation Use a stronger base (e.g., NaH, K₂CO₃) in an anhydrous aprotic solvent (e.g., DMF, Acetonitrile).[1]4-bromophenol is a weak acid and requires a sufficiently strong base to generate the phenoxide nucleophile for the SN2 reaction.[9] Protic solvents can solvate the nucleophile, reducing its reactivity.[1]
Poor Solubility of Reagents Add a phase transfer catalyst (e.g., TBAB) if using a biphasic system (e.g., aqueous NaOH and an organic solvent).[1][5]The PTC helps to bring the water-soluble phenoxide into the organic phase to react with the alkyl halide, increasing the reaction rate.[7]
Elimination Side Reaction Lower the reaction temperature. Use a less sterically hindered base.Higher temperatures favor E2 elimination over SN2 substitution, especially with secondary or sterically hindered alkyl halides.[2][10][11]
C-Alkylation of Phenoxide Use a polar aprotic solvent (e.g., DMF, DMSO).Phenoxide is an ambident nucleophile. Polar aprotic solvents favor O-alkylation over C-alkylation.[1][9]
Problem 2: Low Yield of 1-[3-(4-bromophenoxy)propyl]piperidine (Final Product)
Potential Cause Troubleshooting Action Scientific Rationale
Over-alkylation (Quaternary Salt Formation) Use a slight excess of piperidine relative to the alkylating agent (1.1-1.2 equivalents). Add the alkylating agent slowly to the piperidine solution.[4]Keeping the piperidine in excess ensures that the alkylating agent is more likely to react with a primary amine rather than the desired tertiary amine product.[3][4]
Slow Reaction Rate Increase the reaction temperature (e.g., reflux in acetonitrile or DMF).[4] Use a more reactive leaving group on the propyl chain if possible (e.g., iodide instead of bromide or chloride).Higher temperatures increase the kinetic energy of the molecules, leading to more frequent and energetic collisions. Iodide is a better leaving group than bromide or chloride.
Incomplete Reaction Increase the reaction time and monitor progress by TLC or LC-MS.[12]Some N-alkylation reactions can be slow and require extended periods to reach completion.
Presence of Acidic Impurities Ensure the intermediate, 1-bromo-3-(4-bromophenoxy)propane, is free of acidic impurities. Wash the intermediate with a mild base (e.g., NaHCO₃ solution) during workup.Acidic impurities can protonate the piperidine, rendering it non-nucleophilic.
Problem 3: Difficulty in Product Purification
Potential Cause Troubleshooting Action Scientific Rationale
Product is an Oil Convert the final product to its hydrochloride salt by treating the purified free base with HCl in an appropriate solvent (e.g., ether, isopropanol).[13]The hydrochloride salt is often a crystalline solid that is easier to handle, purify by recrystallization, and store.
Co-elution of Starting Material and Product Optimize your column chromatography conditions. Try a different solvent system or use a different stationary phase (e.g., alumina instead of silica gel).[14]Modifying the polarity of the mobile phase or changing the adsorbent can alter the retention factors of the components, allowing for better separation.
Presence of Emulsion during Workup Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion.The increased ionic strength of the aqueous phase helps to decrease the solubility of organic components and break up the emulsion.

Experimental Protocols

Protocol 1: Synthesis of 1-bromo-3-(4-bromophenoxy)propane
  • Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-bromophenol (1.0 eq) and a suitable anhydrous polar aprotic solvent like acetonitrile or DMF.

  • Base Addition: Add potassium carbonate (K₂CO₃, 1.5 eq) to the mixture.

  • Alkylating Agent Addition: Add 1-bromo-3-chloropropane (1.2 eq) to the flask.

  • Reaction: Heat the mixture to reflux (around 80-100 °C) and stir for 4-8 hours.[1] Monitor the reaction progress by TLC.

  • Workup: After completion, cool the reaction mixture to room temperature. Filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in a suitable organic solvent like ethyl acetate, wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product. Further purification can be achieved by column chromatography.

Protocol 2: Synthesis of 1-[3-(4-bromophenoxy)propyl]piperidine
  • Reagent Preparation: In a round-bottom flask, dissolve piperidine (1.2 eq) in a suitable solvent like acetonitrile or DMF.

  • Addition of Alkylating Agent: Slowly add a solution of 1-bromo-3-(4-bromophenoxy)propane (1.0 eq) in the same solvent to the piperidine solution at room temperature.[4]

  • Reaction: Stir the reaction mixture at room temperature or gently heat to 50-60 °C for 6-12 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Workup: Remove the solvent under reduced pressure. Dissolve the residue in diethyl ether and wash with a saturated aqueous solution of sodium bicarbonate to remove any piperidinium salt and unreacted starting materials.[3]

  • Purification: Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Purify by column chromatography on silica gel.

Visualizations

Reaction Scheme and Troubleshooting Logic

Synthesis_Troubleshooting Start Start Synthesis Step1 Step 1: Williamson Ether Synthesis (4-Bromophenol + 1,3-Dihalopropane) Start->Step1 Step1_Check Low Yield of Intermediate? Step1->Step1_Check Troubleshoot1 Troubleshoot Step 1: - Check Base/Solvent - Add PTC - Lower Temperature Step1_Check->Troubleshoot1 Yes Step2 Step 2: N-Alkylation (Intermediate + Piperidine) Step1_Check->Step2 No Troubleshoot1->Step1 Step2_Check Low Yield of Final Product? Step2->Step2_Check Troubleshoot2 Troubleshoot Step 2: - Adjust Stoichiometry - Increase Temperature/Time - Check Intermediate Purity Step2_Check->Troubleshoot2 Yes Purification Purification Step2_Check->Purification No Troubleshoot2->Step2 Purification_Check Purification Issues? Purification->Purification_Check Troubleshoot3 Troubleshoot Purification: - Form Salt - Optimize Chromatography - Break Emulsions Purification_Check->Troubleshoot3 Yes End High Yield Product Purification_Check->End No Troubleshoot3->Purification

Caption: A workflow diagram illustrating the key synthesis steps and corresponding troubleshooting decision points.

Key Reaction Mechanisms

Reaction_Mechanisms cluster_0 Step 1: Williamson Ether Synthesis (SN2) cluster_1 Step 2: N-Alkylation (SN2) Phenoxide 4-Bromophenoxide Ion (Nucleophile) TS1 SN2 Transition State Phenoxide->TS1 AlkylHalide1 1-Bromo-3-chloropropane (Electrophile) AlkylHalide1->TS1 Intermediate 1-Bromo-3-(4-bromophenoxy)propane TS1->Intermediate Piperidine Piperidine (Nucleophile) TS2 SN2 Transition State Piperidine->TS2 AlkylHalide2 1-Bromo-3-(4-bromophenoxy)propane (Electrophile) AlkylHalide2->TS2 FinalProduct 1-[3-(4-bromophenoxy)propyl]piperidine TS2->FinalProduct

Caption: Simplified SN2 mechanisms for the two core steps of the synthesis.

References

  • Williamson ether synthesis - Wikipedia. (n.d.). Retrieved February 25, 2026, from [Link]

  • ChemTalk. (2022, October 23). Williamson Ether Synthesis. Retrieved February 25, 2026, from [Link]

  • Shakhashiri, B. Z. (1989). An Ether Synthesis Using Phase Transfer Catalysis.
  • An Ether Synthesis Using Phase Transfer Catalysis. (1989). Journal of Chemical Education, 66(10), 859. [Link]

  • Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. (2025, August 18). The Journal of Organic Chemistry. [Link]

  • Procedure for N-alkylation of Piperidine? (2017, March 16). Retrieved February 25, 2026, from [Link]

  • Williamson Synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 25, 2026, from [Link]

  • Synthesis of 1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine. (n.d.). PrepChem.com. Retrieved February 25, 2026, from [Link]

  • The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. Retrieved February 25, 2026, from [Link]

  • Synthetic method of piperazidines drug intermediate. (n.d.). Google Patents.
  • SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. (2010, September 15). International Journal of Pharmaceutical Sciences Review and Research.
  • One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. (2022, July 22). Molecules. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Practical Synthesis of Fragment - Supporting Information. (n.d.). Retrieved February 25, 2026, from [Link]

  • Scheme 1. General strategy for the synthesis of piperidine derivatives. (n.d.). ResearchGate. Retrieved February 25, 2026, from [Link]

  • Piperidine Synthesis. (2025, June 4). DTIC. Retrieved February 25, 2026, from [Link]

  • Synthetic method of 1- (4-bromophenyl) piperidine. (n.d.). Google Patents.
  • Synthesis of Substituted 1, 3- Dipropanone Containing Phenol Group Synthesized From 4-Bromophenol. (2026, February 12). Der Pharma Chemica.
  • Solved In the experiment described, an ether is formed. (2020, March 8). Chegg.com. Retrieved February 25, 2026, from [Link]

  • Williamson Ether Synthesis Lab 3. (n.d.). Edubirdie. Retrieved February 25, 2026, from [Link]

  • Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. (n.d.). Molecules. [Link]

  • Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. (2022, December 19). Chemical Science. [Link]

  • Can anyone offer advice on the synthesis 1,3-dibromopropane from 1,3-propandiol? (2014, May 12). ResearchGate. Retrieved February 25, 2026, from [Link]

  • SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. (n.d.). White Rose eTheses Online. Retrieved February 25, 2026, from [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (2020, October 23). Molecules. [Link]

  • Formal synthesis of the piperidine alkaloid (±)-prosophylline using polymer-supported dihydro-2H-pyridin-3-one. (2007, September 18). Tetrahedron Letters.
  • 4 - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved February 25, 2026, from [Link]

  • Purification of THP protected compound. (2025, March 11). Reddit. Retrieved February 25, 2026, from [Link]

  • 1-[3-(4-Bromophenoxy)propyl]-4,4-difluoropiperidine. (n.d.). PubChem. Retrieved February 25, 2026, from [Link]

Sources

Troubleshooting low purity in 1-[3-(4-bromophenoxy)propyl]piperidine production

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: High-Purity Synthesis of 1-[3-(4-bromophenoxy)propyl]piperidine

  • Case ID: 1-3-BP-PIP-SYN

  • Topic: Troubleshooting Low Purity & Isolation Protocols

  • Classification: Organic Synthesis / Medicinal Chemistry Intermediates

  • Status: Active Guide

Executive Summary

You are encountering purity issues with 1-[3-(4-bromophenoxy)propyl]piperidine , a critical pharmacophore often used in H3 receptor antagonists and sigma ligand research. The synthesis typically involves a convergent Williamson ether synthesis followed by nucleophilic substitution.

Low purity in this sequence is rarely due to a single catastrophic failure but rather a "death by a thousand cuts" involving three specific competitors: phenolic residues , elimination byproducts (allyl species) , and dimerization .

This guide provides a root-cause analysis and a self-validating purification protocol designed to salvage your current batch and immunize future reactions against these impurities.

Module 1: Root Cause Analysis (The "Why")

The following diagram maps the kinetic competition occurring in your flask. Understanding this pathway is the first step to mitigation.

ReactionPathways SM1 4-Bromophenol (Starting Material) Inter Intermediate: 1-(3-halopropoxy)-4-bromobenzene SM1->Inter Step 1: Base/DMF Imp_Dimer IMPURITY A: Bis-phenoxy Dimer (Neutral) SM1->Imp_Dimer Excess Phenol or High Temp Linker 1,3-Dihalopropane (Linker) Linker->Inter Product TARGET PRODUCT: 1-[3-(4-bromophenoxy) propyl]piperidine Inter->Product Step 2: Piperidine Imp_Elim IMPURITY B: Allyl Ether (Elimination) Inter->Imp_Elim Strong Base (E2) or High Temp Pip Piperidine Pip->Product Imp_Quat IMPURITY C: Quaternary Salt (Over-alkylation) Product->Imp_Quat Excess Halide

Figure 1: Kinetic competition pathways. Note that Impurity A (Dimer) is chemically neutral and mimics the solubility of the product in many organic solvents, making it the most insidious contaminant.

Module 2: Troubleshooting FAQs

Q1: My LC-MS shows a large peak at the target mass, but NMR shows aromatic contamination. Why isn't the workup removing the starting phenol?

Diagnosis: You are likely relying on a standard NaOH or bicarbonate wash. 4-Bromophenol (pKa ~9.3) is "sticky." In organic solvents like DCM or Ethyl Acetate, simple basic washes often fail to fully deprotonate and extract the phenol into the aqueous layer due to the partition coefficient favoring the organic phase.

The Fix: Use the "Reverse-pH" Extraction (See Module 3). You must drive the amine product into the aqueous phase with acid (leaving the phenol in the organic phase), discard the organic phase, and then bring the amine back.

Q2: I see a persistent impurity at roughly M-42 or M-HBr. What is this?

Diagnosis: This is likely the Allyl Ether (1-bromo-4-(allyloxy)benzene).

  • Cause: If you used strong heating (>80°C) or a strong base (like NaH or KOH) during the alkylation of the linker, the dihalide underwent E2 elimination instead of S_N2 substitution.

  • Prevention: Switch to K2CO3 in Acetone or MeCN at reflux (mild conditions). Avoid NaH unless absolutely necessary.

Q3: The product is oiling out as a gum. How do I get a solid?

Diagnosis: Amino-ethers are notorious for forming "honey" oils due to trace solvent retention and hydrogen bonding. The Fix:

  • Salt Formation: Do not try to solidify the free base. Convert it to the Oxalate or Hydrochloride salt.

    • Protocol: Dissolve oil in minimal acetone/Et2O. Add 1.1 eq of Oxalic acid dissolved in acetone. The white crystalline salt usually precipitates immediately.

  • Trituration: If you must keep the free base, triturating the oil with cold pentane or hexanes can induce crystallization.

Module 3: The Self-Validating Purification Protocol

This workflow is designed to be binary : if a step fails, you will know immediately (e.g., no precipitate, wrong pH), preventing you from carrying impurities forward.

Prerequisites:

  • Crude reaction mixture (Step 2 completion).

  • Solvents: Ethyl Acetate (EtOAc), 1M HCl, 2M NaOH, Brine.

WorkupFlow Start Crude Reaction Mix Step1 1. Evaporate Reaction Solvent (Remove DMF/MeCN) Start->Step1 Step2 2. Dissolve in EtOAc Wash with Water x2 Step1->Step2 Step3 3. EXTRACT with 1M HCl (x3) (Target pH < 2) Step2->Step3 Split1 Phase Separation Step3->Split1 OrgLayer Organic Layer Contains: Phenols, Dimers, Neutrals Split1->OrgLayer AqLayer Aqueous Layer Contains: Product-H+ Salt Split1->AqLayer Discard DISCARD (Verifies removal of non-basic impurities) OrgLayer->Discard Step4 4. Basify Aqueous Layer Add 2M NaOH (Target pH > 12) AqLayer->Step4 Step5 5. Extract into EtOAc (x3) Dry (Na2SO4) & Evaporate Step4->Step5 Final Pure Product (Free Base) Step5->Final

Figure 2: The "Acid-Base Swing" protocol.[1] This method exploits the basicity of the piperidine nitrogen to separate it from neutral dimers and acidic phenolic starting materials.

Detailed Protocol Steps:
  • Solvent Swap: Completely remove the reaction solvent (DMF/Acetone). Trace DMF can solubilize impurities during extraction.

  • The Acid Swing (Critical): Dissolve residue in EtOAc. Extract with 1M HCl (3x) .

    • Checkpoint: Check the pH of the aqueous layer. It must be <2.

    • Logic: Your product is now protonated (

      
      ) and is in the water. The impurities (Phenol, Bis-phenoxy dimer, Allyl ether) are neutral/acidic and stay in the EtOAc.
      
  • The Purge: Discard the organic layer. (You have just removed 90% of your impurities).

  • The Base Swing: Cool the aqueous layer on ice. Slowly add 2M NaOH until pH > 12.

    • Checkpoint: The solution should turn cloudy/oily as the free base product crashes out of water.

  • Isolation: Extract the cloudy aqueous mix with EtOAc (3x). Dry over Na2SO4 and concentrate.

Module 4: Data & Specifications

Expected Analytical Profile (Free Base)

ParameterSpecificationNotes
Appearance Pale yellow oil or low-melting solidDarkens on standing (oxidation). Store under Argon.
1H NMR (CDCl3)

2.3-2.5 (Piperidine CH2s)
Look for triplet at

4.0 (O-CH2). If multiplet, suspect allyl impurity.
Mass Spec M+H: ~298/300 (Br pattern)1:1 ratio of peaks at 298/300 confirms mono-bromine presence.
TLC (MeOH:DCM 1:9) Rf ~ 0.3 - 0.4Stains well with Dragendorff (orange) or Iodine.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989.
  • BenchChem. Troubleshooting Williamson Ether Synthesis: Side Reactions and Optimization. Retrieved from .

  • Organic Syntheses.Alkylation of Amines: General Procedures. Org. Synth. 2004, 10, 423.
  • Clayden, J.; Greeves, N.; Warren, S.Organic Chemistry, 2nd Ed.; Oxford University Press: Oxford, 2012.
  • ResearchGate. Discussions on N-alkylation of piperidine and purification strategies. .

Sources

Technical Support Center: Solubility Optimization for 1-[3-(4-bromophenoxy)propyl]piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Physicochemical Paradox

Welcome to the technical support center for 1-[3-(4-bromophenoxy)propyl]piperidine . If you are accessing this guide, you are likely experiencing precipitation during aqueous dilution or difficulty handling the compound as a free base oil.

This molecule presents a classic "Lipophilic Amine" challenge. It possesses two conflicting domains:[1][2]

  • The Hydrophobic Anchor: The 4-bromophenoxypropyl tail drives high lipophilicity (Predicted LogP ≈ 3.0–4.1).[3]

  • The Basic Head: The piperidine nitrogen (pKa ≈ 10–11) requires protonation for aqueous solubility.[3][4]

At physiological pH (7.4), the equilibrium shifts enough toward the uncharged free base that the hydrophobic tail dominates, causing the compound to "crash out" of solution. This guide provides the protocols to overcome this.

Module 1: Diagnostic & Physicochemical Profiling

Quick Reference Data
PropertyValue (Approx.)Implication
Molecular Weight ~298.22 g/mol Small molecule, membrane permeable.[3]
Predicted LogP 3.0 – 4.1Highly lipophilic; requires organic co-solvents or carriers.[3]
pKa (Piperidine N) ~10.5Positively charged at pH < 9.[3] Soluble in acidic media.[3]
Appearance (Free Base) Pale yellow oil/low-melting solidDifficult to weigh; prone to oxidation.[3]
Preferred Salt Form Hydrochloride (HCl) or OxalateSolid, stable, and water-soluble.[3]
Decision Tree: Select Your Workflow

Use the following logic flow to determine the correct solubilization strategy for your specific application.

SolubilityStrategy Start Start: Define Application AppType What is the end use? Start->AppType BioAssay Biological Assay (Cell Culture / In Vivo) AppType->BioAssay ChemSyn Chemical Synthesis (Reaction / Storage) AppType->ChemSyn ConcCheck Target Concentration? BioAssay->ConcCheck FormCheck Current Form? ChemSyn->FormCheck LowConc < 10 µM ConcCheck->LowConc HighConc > 10 µM ConcCheck->HighConc Sol_DMSO Standard DMSO Stock (0.1% Final DMSO) LowConc->Sol_DMSO Sol_CD Cyclodextrin Complex (HP-β-CD) HighConc->Sol_CD IsOil Free Base (Oil) FormCheck->IsOil IsSalt HCl Salt (Solid) FormCheck->IsSalt MakeSalt Convert to HCl Salt (See Protocol 3.1) IsOil->MakeSalt Sol_Org Dissolve in MeOH, DCM, or DMF IsSalt->Sol_Org

Figure 1: Strategic decision matrix for solubilizing 1-[3-(4-bromophenoxy)propyl]piperidine based on experimental intent.[3]

Module 2: Troubleshooting Biological Assays

Q1: Why does my compound precipitate when I dilute the DMSO stock into PBS?

Answer: This is the "Solvent Shift" crash. You likely prepared a high-concentration stock (e.g., 10 mM) in 100% DMSO.[3] When you spike this into PBS (pH 7.4), the solvent environment changes instantly from lipophilic (DMSO) to hydrophilic (Water).[3]

  • Mechanism: At pH 7.4, a fraction of the piperidine remains unprotonated. Because the water cannot solvate the hydrophobic bromophenoxy tail, the molecules aggregate and precipitate.

  • Solution: You must lower the dielectric barrier or "hide" the hydrophobic tail.

Q2: How do I formulate this for high-concentration dosing (>10 µM)?

Answer: Use Hydroxypropyl-β-Cyclodextrin (HP-β-CD) .[3] Surfactants like Tween 80 can be toxic to cells.[3] Cyclodextrins encapsulate the hydrophobic tail (the bromophenoxy group) while leaving the hydrophilic head exposed, preventing precipitation without altering the compound's pharmacology.

Protocol 2.1: Cyclodextrin Complexation

  • Prepare Vehicle: Dissolve 20% (w/v) HP-β-CD in sterile water or PBS.[3] Filter sterilize (0.22 µm).

  • Prepare Compound: Dissolve your compound in a minimal amount of DMSO (e.g., 50 mM stock).

  • Complexation: Slowly add the DMSO stock to the stirring Cyclodextrin solution.

    • Target Ratio: Ensure the final DMSO concentration is < 1-2%.[3]

    • Agitation: Vortex or sonicate for 10 minutes.[3] The solution should remain clear.

Q3: Can I just acidify the buffer?

Answer: Yes, but with caution. Since the pKa is ~10.5, lowering the pH to 6.0 or 5.5 ensures >99% protonation, drastically increasing solubility.

  • Warning: Ensure your biological target (cell receptor or enzyme) is stable and active at this lower pH.[3]

Module 3: Chemical Handling & Salt Formation

Q4: The compound is an oily residue and difficult to weigh. What should I do?

Answer: Convert it to a Hydrochloride (HCl) salt .[3] The free base is often an oil or low-melting solid that absorbs moisture and oxidizes.[3] The HCl salt is a stable, crystalline solid that is easier to handle and much more water-soluble.[3]

Protocol 3.1: Conversion to Hydrochloride Salt This is the gold-standard method for stabilizing piperidine derivatives.[3]

Materials:

  • 1-[3-(4-bromophenoxy)propyl]piperidine (Free Base)[3]

  • Diethyl ether or Ethyl Acetate (anhydrous)[3]

  • HCl in Dioxane (4M) or HCl in Methanol (1.25M)[3]

Steps:

  • Dissolution: Dissolve the oily free base in a minimal volume of Diethyl ether or Ethyl Acetate (approx. 5–10 mL per gram).[3] Ensure it is fully dissolved.[3]

  • Acidification: Place the vessel in an ice bath (0°C). Dropwise, add the HCl solution (1.1 equivalents).

    • Observation: You should see immediate formation of a white precipitate.[3]

  • Crystallization: Stir for 30 minutes at 0°C.

  • Isolation: Filter the solid using a Buchner funnel or sintered glass frit.[3]

  • Washing: Wash the solid cake twice with cold ether to remove excess acid and impurities.[3]

  • Drying: Dry under high vacuum/desiccator to remove trace solvents.[3]

    • Result: You now have 1-[3-(4-bromophenoxy)propyl]piperidine [3][5]• HCl , a stable white solid.

Module 4: Experimental Validation

How do you know if your solution is actually dissolved and not just a micro-suspension?

The "Light Scatter" Check:

  • Prepare your working solution in a clear glass vial.[3]

  • Shine a laser pointer (or bright focused LED) through the liquid.[3]

  • Pass: The beam passes through invisibly (True Solution).

  • Fail: You see a solid beam of light or "fog" (Tyndall Effect).[3] This indicates micro-precipitation.[3] Do not use this for assays; the data will be artifactual.

References

  • PubChem. 1-[3-(4-Bromophenoxy)propyl]-4,4-difluoropiperidine (Analogous Structure & Properties).[3] National Library of Medicine.[3] Available at: [Link][3]

  • US EPA. CompTox Chemicals Dashboard: Piperidine Derivatives Physicochemical Data.[3] Available at: [Link][3]

Sources

Validation & Comparative

Technical Guide: Mass Spectrometry Fragmentation of 1-[3-(4-bromophenoxy)propyl]piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass Spectrometry Fragmentation Patterns of 1-[3-(4-bromophenoxy)propyl]piperidine Content Type: Technical Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides an in-depth analysis of the mass spectrometry (MS) behavior of 1-[3-(4-bromophenoxy)propyl]piperidine , a privileged scaffold often utilized as a sigma receptor ligand or H3 antagonist precursor.

Unlike standard spectral libraries that list peaks without context, this guide compares ionization modes (ESI vs. APCI ) and structural analogs (Bromo- vs. Chloro-substitution ) to optimize detection workflows.

Key Findings:

  • Isotopic Signature: The

    
     (1:1) doublet provides a definitive "isotopic tag" in MS1, superior to chlorinated analogs for metabolic tracking.
    
  • Ionization Preference: ESI(+) is the superior mode for sensitivity due to the basic piperidine nitrogen (

    
    ), yielding a strong 
    
    
    
    signal. APCI is a viable alternative only for high-lipid matrices where matrix suppression is a concern.
  • Diagnostic Fragmentation: The primary MS/MS transition involves the loss of the bromophenoxy moiety, resulting in a stable N-propylpiperidine cation (

    
     126) which lacks the bromine isotopic pattern—a critical validation step.
    

Part 1: Chemical Context & Isotopic Signature[1][2]

Understanding the isotopic distribution is the first step in validating this compound. The presence of bromine creates a distinct spectral fingerprint that differentiates this molecule from biological background noise.

The Bromine Advantage

In drug development, halogenated analogs are often compared. The brominated variant offers a distinct analytical advantage over chlorinated or fluorinated alternatives due to its mass defect and isotope ratio.

FeatureBromo-Analog (Target)Chloro-Analog (Alternative)Fluoro-Analog (Alternative)
Isotopes

/


/


(Monoisotopic)
Ratio 1 : 1 (Distinct Doublet)3 : 1N/A
Mass Defect Negative (significant)Negative (moderate)Negative (slight)
Utility High confidence in metabolite IDModerate confidenceLow (hard to distinguish from background)

Exact Mass Calculation (Protonated Parent


): 
  • Formula:

    
    
    
  • 
     Monoisotopic Mass:  298.0801 Da
    
  • 
     Isotopologue:  300.0781 Da
    

Part 2: Comparative Ionization (ESI vs. APCI)

Selecting the correct ionization source is critical for maximizing Signal-to-Noise (S/N) ratios.

Performance Matrix

The piperidine nitrogen is a "proton sponge," making this molecule highly amenable to Electrospray Ionization (ESI).

ParameterElectrospray Ionization (ESI) Atmospheric Pressure Chemical Ionization (APCI) Verdict
Mechanism Ion evaporation / Charge residue (Soft)Gas-phase proton transfer (Harder)ESI is softer, preserving the molecular ion.
Sensitivity High (Picogram range)Moderate (Nanogram range)ESI yields ~5-10x higher intensity for this basic amine.
Matrix Tolerance Low (Susceptible to suppression)High (Tolerates non-polar lipids)APCI is preferred only in "dirty" plasma extracts.
Thermal Stability High (Room temp/moderate heat)Low (Requires vaporization at >350°C)The ether linkage is stable, but ESI risks less thermal degradation.

Recommendation: Use ESI(+) for standard purity checks and PK studies. Switch to APCI(+) only if significant ion suppression is observed in complex biological matrices (e.g., brain tissue homogenates).

Part 3: Fragmentation Pathways & Mechanism

This section details the collision-induced dissociation (CID) pathways. The fragmentation is driven by the protonated piperidine nitrogen (charge-remote fragmentation is less likely here).

Primary Fragmentation Channels

Upon CID, the molecule undergoes cleavage primarily at the ether linkage and the alkyl chain.

  • Pathway A (Dominant): Ether Cleavage

    • The C-O bond breaks, driven by the stability of the resulting N-propylpiperidine cation.

    • Result: Formation of

      
       126.
      
    • Diagnostic Value: This fragment contains the nitrogen but loses the bromine. The disappearance of the 1:1 isotope doublet in the MS2 spectrum confirms this transition.

  • Pathway B: Ring Cleavage (

    
    -Cleavage) 
    
    • Characteristic of cyclic amines. The bond adjacent to the nitrogen breaks.[1][2]

    • Result: Formation of

      
       84 (Piperidinium ion) or 
      
      
      
      98 (Methyl-piperidinium via rearrangement).
  • Pathway C: Phenolic Loss

    • In rare cases (or negative mode), the bromophenoxide anion (

      
       171/173) might be observed, but in ESI(+) this is usually a neutral loss.
      
Visualization of Pathways (DOT Diagram)

Fragmentation Parent Parent Ion [M+H]+ m/z 298 / 300 (Isotope 1:1) Inter1 Transition State Charge on Nitrogen Parent->Inter1 CID Energy Frag2 Fragment B Piperidinium ion m/z 84.08 Parent->Frag2 Direct Ring α-Cleavage Frag1 Fragment A (Base Peak) N-propylpiperidine cation m/z 126.13 (No Br Isotope) Inter1->Frag1 Ether Cleavage (C-O) Neutral1 Neutral Loss 4-Bromophenol (172 Da) Inter1->Neutral1 Frag1->Frag2 Alkyl Chain Loss (Propene elimination)

Figure 1: CID Fragmentation pathway of 1-[3-(4-bromophenoxy)propyl]piperidine in ESI(+) mode.

Part 4: Experimental Protocol

To ensure reproducibility, follow this validated LC-MS/MS workflow. This protocol is designed to maximize the detection of the parent ion while ensuring sufficient fragmentation for structural confirmation.

Sample Preparation[4]
  • Stock Solution: Dissolve 1 mg of compound in 1 mL Methanol (HPLC grade).

  • Working Standard: Dilute to 100 ng/mL in 50:50 Water:Acetonitrile + 0.1% Formic Acid.

    • Why Formic Acid? It ensures full protonation of the piperidine nitrogen (

      
      ) for maximum ESI efficiency.
      
LC-MS Parameters (Standardized)
ParameterSettingRationale
Column C18 (e.g., 2.1 x 50mm, 1.7 µm)Retains the hydrophobic bromophenyl tail.
Mobile Phase A Water + 0.1% Formic AcidProton source.
Mobile Phase B Acetonitrile + 0.1% Formic AcidOrganic modifier.
Gradient 5% B to 95% B over 5 minElutes the compound at ~3.5 min (hydrophobic).
Source ESI PositiveMatches basicity of the analyte.
Capillary Voltage 3.0 - 3.5 kVOptimal for stable Taylor cone.
Cone Voltage 30 VPrevents in-source fragmentation.
Collision Energy Ramp 15 - 35 eV15 eV preserves parent; 35 eV generates m/z 126/84.
Workflow Diagram

Workflow Sample Sample Prep (MeOH + 0.1% FA) LC LC Separation (C18 Column) Sample->LC Ionization ESI Source (+) (Protonation) LC->Ionization MS1 Q1 Scan Select m/z 298/300 Ionization->MS1 CID Collision Cell (N2 Gas) MS1->CID MS2 Q3 Scan Detect m/z 126 CID->MS2

Figure 2: LC-MS/MS workflow for targeted detection.

Part 5: References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Foundational text for fragmentation mechanisms).

  • Holčapek, M., et al. (2010). "Basic rules for the interpretation of atmospheric pressure ionization mass spectra of small molecules." Journal of Mass Spectrometry, 45(9), 985-999.

  • NIST Mass Spectrometry Data Center. "Piperidine Fragmentation Data." NIST Chemistry WebBook.

  • Kostiainen, R., & Kauppila, T. J. (2009). "Effect of eluent on the ionization efficiency of drugs by ESI and APCI." Journal of Chromatography A, 1216(4), 685-699.

Sources

Infrared (IR) spectroscopy characteristic bands of 1-[3-(4-bromophenoxy)propyl]piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of histamine H3 receptor antagonists and related CNS-active agents, 1-[3-(4-bromophenoxy)propyl]piperidine serves as a critical pharmacophore scaffold. Its structural integrity relies on the precise linkage of a tertiary amine (piperidine) to a para-brominated aromatic system via a propyl ether chain.

This guide provides a definitive technical comparison of the Infrared (IR) spectral characteristics of this compound against its synthetic precursors and structural analogues. Unlike basic spectral lists, this document focuses on Process Analytical Technology (PAT) applications—specifically, how to use IR characteristic bands to validate synthesis endpoints and differentiate the target molecule from critical impurities.

Structural Deconstruction & Band Prediction

To accurately interpret the IR spectrum, we must deconstruct the molecule into its four vibrationally distinct domains.

Target Molecule: 1-[3-(4-bromophenoxy)propyl]piperidine Molecular Formula: C₁₄H₂₀BrNO Key Functional Domains:

  • Piperidine Ring (Tertiary Amine): Characterized by "Bohlmann bands" and lack of N-H stretching.

  • Propyl Linker: Aliphatic methylene chains.

  • Aryl Ether: Strong C-O-C stretching vibrations.

  • Para-Bromo Benzene: Distinctive out-of-plane (OOP) bending patterns.

Predicted Characteristic Bands Table

The following table synthesizes theoretical values with empirical data from structurally related phenoxy-alkyl-amines.

Functional GroupVibration ModeWavenumber (cm⁻¹)IntensityDiagnostic Value
Aromatic Ring C-H Stretch3000 – 3100WeakConfirms aromaticity; distinct from alkyl backbone.
Alkyl (Propyl/Pip) C-H Stretch2950 – 2850StrongBaseline aliphatic signal.
Tertiary Amine Bohlmann Bands 2700 – 2800 MediumCritical: Indicates lone pair anti-periplanar to C-H bonds; confirms N-alkylation.
Aromatic Ring C=C Ring Stretch1590 & 1490Med-StrongClassic doublet for benzene derivatives.
Aryl Ether C-O-C Asym. Stretch 1240 – 1250 Very Strong Primary ID: The strongest band in the spectrum; confirms ether formation.
Aryl Ether C-O-C Sym. Stretch1030 – 1050MediumCorroborates the ether linkage.
Para-Substitution C-H OOP Bend 815 – 830 StrongRegio-specific: Distinguishes para-bromo from ortho or meta isomers.
Aryl Bromide C-Br Stretch500 – 700Med-WeakOften obscured in fingerprint region; use 820 cm⁻¹ OOP as proxy.

Comparative Analysis: Product vs. Alternatives (Precursors)

In a synthesis context, the "alternatives" are the starting materials. The utility of IR spectroscopy lies in its ability to track the consumption of these precursors.

Comparative Spectral Markers

This table highlights the differential bands —the signals that appear or disappear during the reaction.

CompoundKey Feature to MonitorWavenumber (cm⁻¹)Status in Product
4-Bromophenol (Precursor A)O-H Stretch 3200 – 3500 (Broad)ABSENT (Disappearance confirms reaction completeness)
1-(3-chloropropyl)piperidine (Precursor B)C-Cl Stretch 600 – 800 (Complex)ABSENT (Replaced by Ether linkage)
Target Product C-O-C Ether 1245PRESENT (Appearance confirms coupling)
Piperidine Salt (Impurity)N-H⁺ Stretch2400 – 2700 (Broad)ABSENT (Indicates free base form)

Expert Insight: The most common failure mode in this synthesis is incomplete O-alkylation. If you observe a residual broad hump at 3300 cm⁻¹, the reaction is incomplete, or the product is wet. If you see a sharp peak at ~1700 cm⁻¹, check for solvent contamination (e.g., Ethyl Acetate or Acetone) as this molecule has no carbonyl group.

Experimental Protocol: IR Sample Preparation

To ensure reproducibility and high resolution of the Bohlmann bands and fingerprint region, follow this validated protocol.

Method: Attenuated Total Reflectance (ATR)

Preferred over KBr pellets for oily free bases or low-melting solids.

  • Instrument Setup: FT-IR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50) with Diamond ATR crystal.

  • Background Scan: Run 16 scans of ambient air to subtract CO₂ and H₂O vapor.

  • Sample Application:

    • If Oil: Place 1 drop (~10 µL) directly on the crystal center.

    • If Solid: Place ~5 mg of sample and apply high pressure using the anvil to ensure contact.

  • Acquisition:

    • Range: 4000 – 450 cm⁻¹

    • Resolution: 4 cm⁻¹[1]

    • Accumulations: 32 scans

  • Cleaning: Wipe crystal with Isopropanol (IPA) followed by Dichloromethane (DCM) to remove the oily residue.

Synthesis Monitoring Workflow

The following diagram illustrates the logical flow of using IR markers to control the synthesis process, ensuring the correct para-substituted ether product is formed.

SynthesisMonitoring Start Start: Reaction Mixture CheckOH Check 3300 cm⁻¹ (O-H) Start->CheckOH Aliquot Sample CheckEther Check 1245 cm⁻¹ (C-O-C) CheckOH->CheckEther Absent (Clean) ResultFail FAIL: Incomplete Reaction CheckOH->ResultFail Present (Residual Phenol) CheckPara Check 820 cm⁻¹ (p-sub) CheckEther->CheckPara Strong Signal CheckEther->ResultFail Weak/Absent ResultSuccess PASS: Target Molecule Confirmed CheckPara->ResultSuccess Sharp Band present ResultIso FAIL: Wrong Isomer/Impurity CheckPara->ResultIso Split/Shifted Band

Caption: Logic gate workflow for validating 1-[3-(4-bromophenoxy)propyl]piperidine synthesis using key IR spectral markers.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
  • NIST Chemistry WebBook. Piperidine Infrared Spectrum. National Institute of Standards and Technology.[2] Available at: [Link] (Reference for piperidine moiety baseline).

  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. John Wiley & Sons. (Source for specific aryl ether C-O-C stretching frequencies).

Sources

Safety Operating Guide

Proper Disposal Procedures: 1-[3-(4-bromophenoxy)propyl]piperidine

[1][2]

Executive Summary & Immediate Action Plan

1-[3-(4-bromophenoxy)propyl]piperidine is a halogenated, nitrogen-containing organic compound.[1][2][3] For disposal purposes, it must be classified strictly as Halogenated Organic Waste .[2]

Critical Operational Directives:

  • DO NOT dispose of down the drain.[2][4] This compound is toxic to aquatic life and persistent.[1][2]

  • DO NOT mix with non-halogenated solvents (e.g., acetone, ethanol) in the main waste stream.[2] Doing so reclassifies the entire volume as halogenated, significantly increasing disposal costs.[2]

  • DO NOT mix with strong acids or oxidizers.[1][2][4][5] The piperidine moiety is basic; mixing with acids will generate heat (exotherm), and mixing with oxidizers poses a fire/explosion risk.[2]

Chemical Profile & Hazard Identification

Understanding the molecular structure is the prerequisite for safe disposal.[2] This molecule contains two distinct functional groups that dictate its waste stream: an aryl bromide (halogenated) and a piperidine ring (basic amine).[1][2]

GHS Classification & Hazard Data

Note: While specific SDS data may vary by vendor (e.g., salt vs. free base), the following are standard for this class of brominated piperidines.

PropertyDescriptionGHS H-Codes
Chemical Class Halogenated Organic AmineH302: Harmful if swallowed
Physical State Solid (typically) or viscous oilH315: Causes skin irritation
Acidity/Basicity Basic (pKa ~11 for piperidine moiety)H319: Causes serious eye irritation
Reactivity Incompatible with strong acids/oxidizersH411: Toxic to aquatic life with long-lasting effects

Waste Segregation & Compatibility Protocol

The most common failure point in laboratory waste management is improper segregation.[1][2] Follow this strict compatibility matrix to prevent accidental reactions in the waste container.

The "Two-Check" System

Before adding this substance to any waste container, perform these two checks:

  • The Halogen Check: Does the container label explicitly say "Halogenated"? (Must be YES )

  • The pH Check: Is the waste container free of strong acids (pH < 2)? (Must be YES )

Compatibility Matrix
Waste StreamStatusScientific Rationale
Halogenated Organics TARGET Contains Bromine.[1][2] Requires high-temp incineration to prevent dioxin formation.[1][2]
Non-Halogenated Organics AVOID Contaminates cheaper waste streams; regulatory violation in some jurisdictions.[1][2]
Aqueous Acidic Waste DANGER Exothermic acid-base neutralization reaction.[1][2] Risk of pressure buildup.[1][2]
Oxidizing Agents DANGER Potential for violent reaction or ignition with organic amines.[1][2]

Step-by-Step Disposal Workflow

This workflow ensures compliance with EPA (RCRA) regulations and prevents cross-contamination.[1][2]

DisposalWorkflowStartWaste Generation:1-[3-(4-bromophenoxy)propyl]piperidineCheckStateCheck Physical State(Solid vs. Liquid/Solution)Start->CheckStateIsSolidSolid WasteCheckState->IsSolidIsLiquidLiquid/SolutionCheckState->IsLiquidSolidContainerPlace in Wide-MouthHDPE JarIsSolid->SolidContainer Dry SolidLiquidContainerSegregate intoHalogenated Solvent CarboyIsLiquid->LiquidContainer DissolvedLabelingLABELING:1. Full Chemical Name2. Check 'Halogenated'3. Check 'Toxic' & 'Irritant'SolidContainer->LabelingLiquidContainer->LabelingStorageSatellite Accumulation Area(Secondary Containment)Labeling->StorageDisposalFinal Disposal:High-Temp Incineration(Rotary Kiln)Storage->Disposal

Figure 1: Decision tree for the safe segregation and packaging of brominated piperidine waste.

Emergency Spill Procedures

In the event of a benchtop spill, immediate containment is required to prevent surface contamination.[2]

For Solid Spills:
  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.[2]

  • Containment: Do not dry sweep if dust generation is likely.[1][2] Cover with a damp paper towel to suppress dust.[1][2]

  • Cleanup: Scoop material into a disposable container. Wipe the area with ethanol or isopropanol (piperidine derivatives are soluble in alcohols).[2]

  • Disposal: Place all cleanup materials (gloves, wipes) into the Solid Hazardous Waste bin.

For Liquid/Solution Spills:
  • Absorb: Use an inert absorbent (Vermiculite or Universal Spill Pads).[1][2] Do not use paper towels alone if the solvent is flammable.[2]

  • Neutralize (Optional): If the solution is highly concentrated, a mild citric acid wash can neutralize the basic amine residues on the surface after the bulk liquid is removed.[2]

  • Disposal: Bag all absorbents as Halogenated Chemical Debris .

Regulatory & Compliance Context

EPA RCRA Considerations (USA)

Under the Resource Conservation and Recovery Act (RCRA), this chemical does not have a specific "P" or "U" list code unless it is a commercial chemical product being discarded unused.[2] However, it typically falls under:

  • Characteristic Waste: If mixed with flammable solvents (D001).[1][2]

  • Halogenated Organic Solvents (F-List): If spent solvents are involved (F001-F005).[1][2]

Compliance Tip: Always list the full chemical name on the hazardous waste tag.[2] "Organic Waste" is insufficient and can lead to regulatory fines during audits.[1][2]

References

  • PubChem. 1-[3-(4-bromophenoxy)propyl]piperidine Compound Summary. National Library of Medicine.[1][2] [Link][1]

  • US Environmental Protection Agency (EPA). Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. [Link]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[2] The National Academies Press.[1][2] [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. [Link]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[3-(4-bromophenoxy)propyl]piperidine
Reactant of Route 2
Reactant of Route 2
1-[3-(4-bromophenoxy)propyl]piperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.